Zolunicant

Catalog No.
S649617
CAS No.
188125-42-0
M.F
C22H28N2O3
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zolunicant

CAS Number

188125-42-0

Product Name

Zolunicant

IUPAC Name

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1

InChI Key

DTJQBBHYRQYDEG-SVBQBFEESA-N

SMILES

Array

Synonyms

18-MC compound, 18-methoxycoronaridine

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Isomeric SMILES

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

18-methoxycoronaridine is under investigation in clinical trial NCT03084952 (Phase 2 Trial to Evaluate 18-Methoxycoronaridine Efficacy, Safety and Tolerability in Cutaneous Leishmaniasis Patients).
a naturally-occurring iboga alkaloid; structure given in first source

Comprehensive Technical Analysis: 18-MC as a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

18-Methoxycoronaridine (18-MC) is a novel iboga alkaloid congener that represents a promising anti-addictive therapeutic candidate with demonstrated efficacy against multiple substances of abuse. Unlike many promiscuous nicotinic antagonists, 18-MC exhibits a remarkable receptor selectivity profile, functioning as a potent and relatively selective antagonist at α3β4 nicotinic acetylcholine receptors (nAChRs) [1]. This receptor subtype is predominantly expressed in key brain regions involved in reward and addiction pathways, particularly the medial habenula (MHb) and interpeduncular nucleus (IPN) [2]. Research conducted over the past two decades has established that 18-MC reduces self-administration of opioids, stimulants, nicotine, and alcohol in rodent models without producing the neurotoxic side effects associated with its parent compound, ibogaine [1] [3].

The therapeutic potential of 18-MC stems from its unique allosteric modulation mechanism rather than simple competitive antagonism. By stabilizing the desensitized state of α3β4 nAChRs, 18-MC indirectly modulates dopamine release in the mesolimbic pathway, effectively dampening drug reward signals without completely blocking nicotinic neurotransmission [4]. This technical review comprehensively examines the molecular mechanisms, neuroanatomical substrates, behavioral efficacy, and experimental methodologies relevant to 18-MC's anti-addictive properties, providing researchers with a foundation for further investigation and therapeutic development.

Molecular Mechanisms of Action

Allosteric Modulation of α3β4 nAChRs

The interaction between 18-MC and α3β4 nicotinic acetylcholine receptors represents a sophisticated pharmacological approach to modulating receptor function:

  • Negative Allosteric Modulation: 18-MC functions as a non-competitive antagonist that binds to a site distinct from the orthosteric acetylcholine binding site. Rather than directly blocking channel conduction, it stabilizes the ligand-bound, desensitized state of the receptor, effectively reducing channel opening frequency without complete inhibition [1] [4].

  • State-Dependent Affinity: Biochemical studies using Torpedo AChRs have demonstrated that 18-MC exhibits markedly higher affinity for desensitized receptors compared to resting receptors. This conformational state selectivity likely contributes to its specific pharmacological profile and reduced side effects compared to non-selective antagonists [4].

  • Binding Site Characteristics: Research indicates that 18-MC interacts with a luminal domain located between the serine (position 6') and valine (position 13') rings within the receptor channel. This binding site overlaps with that of phencyclidine (PCP), suggesting a conserved mechanism of action for certain channel-blocking compounds [4].

Table 1: Comparative Pharmacology of α3β4 nAChR Ligands

Compound Mechanism Affinity at α3β4 nAChR Selectivity vs. α4β2 Functional Activity
18-MC Negative allosteric modulator High (binds desensitized state) Moderate Non-competitive antagonist
Mecamylamine Channel blocker Moderate Low Non-competitive antagonist
α-Conotoxin AuIB Competitive antagonist High High Competitive antagonist
AT-1001 Partial agonist High (Kᵢ = 2 nM) High Partial agonist (65-70% efficacy)
Epibatidine Agonist Very high (IC₅₀ = 0.15 nM) Low Potent agonist
Signal Transduction Pathways

The primary molecular effect of 18-MC's α3β4 nAChR antagonism is the attenuation of calcium influx through the receptor channel. In functional assays, 18-MC potently inhibits (±)-epibatidine-induced Ca²⁺ flux in α3β4-transfected cells in a noncompetitive manner [2]. This reduction in calcium signaling has downstream effects on neuronal excitability and neurotransmitter release, particularly in pathways relevant to addiction biology. The stabilization of desensitized receptors by 18-MC results in prolonged receptor inactivation states, further diminishing neuronal responsiveness to nicotinic agonists [4].

G ACh Acetylcholine (Endogenous Agonist) nAChR α3β4 nAChR ACh->nAChR Binding (Activation) EighteenMC 18-MC EighteenMC->nAChR Allosteric Binding Desensitized Desensitized Receptor EighteenMC->Desensitized Stabilization Ca2 Ca²⁺ Influx nAChR->Ca2 Channel Opening nAChR->Desensitized Conformational Change DArelease Dopamine Release Ca2->DArelease

Figure 1: Molecular Mechanism of 18-MC Action at α3β4 nAChRs. 18-MC binds allosterically to stabilize the desensitized receptor state, reducing calcium influx and dopamine release.

Neuroanatomical Substrates and Circuitry

Key Brain Regions Expressing α3β4 nAChRs

The distribution pattern of α3β4 nAChRs in the brain provides critical insights into 18-MC's mechanism of action, with particularly high densities found in specific regions:

  • Medial Habenula (MHb): This epithalamic structure contains the highest density of α3β4 nAChRs in the brain. The MHb serves as a critical node in aversion processing and connects forebrain limbic regions with midbrain monoaminergic centers. Local administration of 18-MC into the MHb decreases self-administration of methamphetamine, morphine, and nicotine [1] [5].

  • Interpeduncular Nucleus (IPN): The IPN receives dense cholinergic projections from the MHb via the fasciculus retroflexus, forming the habenulo-interpeduncular pathway. While 18-MC administration into IPN decreases methamphetamine and morphine self-administration, it unexpectedly increases nicotine self-administration, suggesting complex receptor dynamics in this region [1] [5].

  • Basolateral Amygdala (BLA): This region contains moderate densities of α3β4 nAChRs and is involved in emotional processing and drug-context associations. 18-MC administration into the BLA decreases self-administration of methamphetamine, nicotine, and sucrose [1] [5].

  • Dorsolateral Tegmentum (DLT): The DLT contains moderate to low densities of α3β4 nAChRs and participates in reward processing. Local 18-MC administration decreases nicotine and sucrose self-administration but does not affect methamphetamine self-administration [1] [5].

Neural Circuits in Addiction Modulation

The habenulo-interpeduncular pathway constitutes a fundamental reward-related circuit that functions both independently from and interactively with the classical mesolimbic dopamine system [1]. This pathway originates in the medial habenula, projects through the fasciculus retroflexus, and terminates in the interpeduncular nucleus, forming a unique modulatory system that influences dopamine release in the nucleus accumbens and other reward-related structures.

G MHb Medial Habenula (High α3β4 density) IPN Interpeduncular Nucleus (High α3β4 density) MHb->IPN Habenulo-Interpeduncular Pathway VTA Ventral Tegmental Area (Low α3β4) IPN->VTA GABAergic/Glutamatergic Projections BLA Basolateral Amygdala (Moderate α3β4) NAc Nucleus Accumbens (Dopamine Target) BLA->NAc Emotional-Associative Input DLT Dorsolateral Tegmentum (Moderate α3β4) DLT->VTA Tegmental Modulation VTA->NAc Mesolimbic Dopamine Release Reward Altered Reward Processing NAc->Reward

Figure 2: Neural Circuits Mediating 18-MC Anti-Addictive Effects. 18-MC acts at key nodes to indirectly modulate mesolimbic dopamine release.

The functional segregation of 18-MC's effects across different reward types highlights the circuit-specific nature of its action. While the habenulo-interpeduncular pathway primarily mediates effects on drug rewards, the basolateral amygdala and dorsolateral tegmentum appear more involved in natural reward modulation, suggesting distinct but parallel circuits for different reward categories [1] [5].

Behavioral Efficacy Across Substance Use Disorders

Effects on Various Drugs of Abuse

Table 2: Efficacy of 18-MC Against Different Substances in Rodent Models

Substance Animal Model Effective Doses Route Key Findings Brain Regions Implicated
Methamphetamine Rat self-administration 1-20 μg (local) Intracerebral Decreased self-administration MHb, IPN, BLA
Nicotine Rat self-administration 1-20 μg (local) Intracerebral Decreased self-administration MHb, BLA, DLT
Morphine Rat self-administration 1-20 μg (local) Intracerebral Decreased self-administration MHb, IPN
Ethanol Mouse drinking-in-dark 20-40 mg/kg Systemic Decreased binge-like consumption Not specified
Sucrose Rat self-administration 1-20 μg (local) Intracerebral Decreased at high doses BLA, DLT

18-MC demonstrates broad efficacy across multiple classes of addictive substances with varying primary molecular targets, supporting its target-agnostic therapeutic potential. The consistent effectiveness against chemically and pharmacologically diverse substances suggests that 18-MC acts on common final pathways of addiction rather than specific drug-receptor interactions [1] [3].

Against nicotine addiction, 18-MC produces particularly interesting region-dependent effects. While administration into the medial habenula, basolateral amygdala, and dorsolateral tegmentum decreases nicotine self-administration, administration into the interpeduncular nucleus paradoxically increases nicotine intake. This suggests that α3β4 nAChRs in the interpeduncular nucleus may mediate aversive effects of nicotine that normally limit consumption [5].

In alcohol use models, 18-MC significantly reduces binge-like ethanol consumption in C57BL/6J mice without altering saccharin consumption, ethanol metabolism, or ethanol-induced sedation. This specificity for ethanol over natural rewards and absence of pharmacokinetic interactions suggests a selective effect on alcohol reward mechanisms [3] [6].

Experimental Methods and Protocols

In Vivo Self-Administration Protocols

The gold-standard assessment of 18-MC's anti-addictive efficacy employs intravenous self-administration in rodents, using the following established methodology:

  • Animal Preparation: Female Long-Evans rats (250 g) are typically used in these studies. Following water deprivation for shaping, animals are surgically implanted with chronic intravenous catheters in the external jugular vein, following the surgical design of Weeks (1972) [1] [5].

  • Behavioral Training: Animals are trained to self-administer drugs of abuse (e.g., 0.025 mg methamphetamine hydrochloride or 0.02 mg nicotine hydrogen bitartrate per infusion) on a continuous reinforcement schedule (FR1). Each lever-press response delivers approximately 50 μl of drug solution over 1 second [1] [5].

  • Intracerebral Administration: Guide cannulae (22-gauge) are stereotaxically implanted into target brain regions using coordinates from Paxinos and Watson (1986). For the medial habenula: AP -4.2 mm, ML ±2.9 mm, DV -5.0 mm (24° angle); for the interpeduncular nucleus: AP -6.3 mm, ML ±2.6 mm, DV -8.7 mm (15° angle) [1] [5].

  • Drug Infusion: 18-MC (1-20 μg in 1 μl vehicle) or other α3β4 antagonists (10 μg mecamylamine or 25 pmol α-conotoxin AuIB) are administered bilaterally over 1 minute, with the injection cannula remaining in place for an additional minute to prevent backflow [1] [5].

  • Testing Protocol: Treatments are administered immediately before self-administration sessions, with each rat typically receiving 2-3 different treatments spaced at least one week apart to allow for baseline recovery [1].

Receptor Binding Assays

The molecular interactions between 18-MC and nAChRs are characterized using sophisticated binding assays:

  • Radioligand Competition Binding: Membranes from HEK293 cells expressing specific nAChR subtypes (α3β4, α4β2) or native Torpedo AChRs are incubated with [³H]epibatidine in the presence of increasing concentrations of 18-MC. Nonlinear regression analysis of competition curves determines IC₅₀ values, which are converted to Kᵢ values using the Cheng-Prusoff equation [4] [2].

  • State-Selective Binding: To assess affinity for different receptor conformational states, assays are conducted under conditions that favor resting (low agonist concentration) versus desensitized (pre-exposure to agonist) states. 18-MC shows higher affinity for desensitized receptors (Kᵢ = 0.28 μM) compared to resting receptors (Kᵢ = 1.6 μM) in Torpedo AChRs [4].

  • Kinetic Studies: Association and dissociation rates are determined by incubating receptors with [³H]18-MC for varying time periods, followed by rapid filtration or addition of excess unlabeled ligand. 18-MC exhibits a slower dissociation rate from desensitized AChRs compared to resting AChRs [4].

Functional Characterization Assays

Calcium influx assays provide critical information about 18-MC's functional effects on receptor activity:

  • FLIPR Assays: HEK293 cells expressing human or rat α3β4 nAChRs are loaded with calcium-sensitive fluorescent dyes (e.g., Fluo-4). After pretreatment with 18-MC, cells are stimulated with nicotinic agonists (e.g., 10 μM (±)-epibatidine), and calcium flux is measured using fluorometric imaging plate readers [2].

  • Electrophysiological Recordings: Voltage-clamp techniques on oocytes or cultured cells expressing α3β4 nAChRs quantify ion channel currents before and after 18-MC application. These studies confirm the non-competitive nature of 18-MC antagonism [4].

Comparative Pharmacology and Therapeutic Potential

Advantages Over Existing Treatments

18-MC offers several distinct pharmacological advantages compared to currently available anti-addiction medications:

  • Superior Side Effect Profile: Unlike non-selective nicotinic antagonists like mecamylamine that produce peripheral side effects (constipation, hypotension) by blocking ganglionic neurotransmission, 18-MC's state-dependent mechanism results in fewer peripheral effects, as it primarily affects desensitized receptors rather than those involved in fast synaptic transmission [1].

  • Multi-Substance Efficacy: While most available medications target specific substances (e.g., varenicline for nicotine, naltrexone for alcohol), 18-MC demonstrates broad-spectrum efficacy against multiple classes of addictive drugs, suggesting potential applications for polydrug abuse [1] [3].

  • Reduced Toxicity: As a synthetic congener of ibogaine, 18-MC maintains anti-addictive efficacy while eliminating the cardiotoxic and neurotoxic effects associated with the parent compound, addressing a major limitation in the clinical development of iboga alkaloids [1].

Research Applications and Future Directions

The selective pharmacological profile of 18-MC makes it valuable both as a therapeutic candidate and as a research tool:

  • Circuit Mapping: The region-specific effects of locally administered 18-MC have helped elucidate the roles of specific brain pathways in addiction processes, particularly the habenulo-interpeduncular system's modulation of reward [1] [5].

  • Lead Compound Optimization: 18-MC serves as a structural template for developing more selective α3β4 antagonists with improved drug-like properties. Structure-activity relationship (SAR) studies focus on modifying the ibogaine scaffold while maintaining α3β4 affinity and reducing activity at other targets [2].

  • Mechanistic Probes: 18-MC enables researchers to selectively interrogate α3β4 nAChR function without confounding effects at other nicotinic subtypes, helping to clarify the specific contributions of this receptor subtype to addiction biology [2].

Conclusion and Research Implications

18-Methoxycoronaridine represents a paradigm-shifting approach to addiction treatment through its selective antagonism of α3β4 nicotinic receptors. Its unique mechanism of action—stabilizing desensitized receptor states—and its effects on specific reward pathways in the brain distinguish it from both existing medications and other nicotinic antagonists. The circuit-specific nature of its actions, with distinct brain regions mediating effects on different substances, highlights the complexity of addiction neurobiology and suggests potential for tailored therapeutic approaches.

References

Chemical Profile and Key Attributes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and development information for 18-MC.

Attribute Description
IUPAC Name methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene-1-carboxylate [1]
Chemical Formula C₂₂H₂₈N₂O₃ [1]
Molar Mass 368.477 g·mol⁻¹ [1]
Other Names 18-MC, Zolunicant, MM-110 [1]
Legal Status US: Investigational New Drug [1]

Mechanism of Action and Pharmacology

18-MC's anti-addictive effects are primarily attributed to its action as a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) [1] [2]. This mechanism differentiates it from its parent compound, ibogaine.

  • Primary Target: α3β4 nAChRs, which are highly concentrated in brain regions critical for reward and addiction, such as the medial habenula and interpeduncular nucleus [1] [2]. Blocking these receptors is believed to indirectly modulate the mesolimbic dopamine pathway, reducing the dopamine release associated with drug reward [2] [3] [4].
  • Other Receptor Interactions: 18-MC has modest affinity for μ-opioid and κ-opioid receptors [1]. Notably, it has significantly lower affinity than ibogaine for NMDA receptors, serotonin transporters (SERT), and sigma-2 receptors, which is thought to contribute to its more favorable safety profile [5].

The following diagram illustrates the hypothesized mechanism by which 18-MC reduces drug-seeking behavior.

G 18-MC 18-MC α3β4 nAChR\nAntagonism α3β4 nAChR Antagonism 18-MC->α3β4 nAChR\nAntagonism Medial Habenula &\nInterpeduncular Nucleus Medial Habenula & Interpeduncular Nucleus α3β4 nAChR\nAntagonism->Medial Habenula &\nInterpeduncular Nucleus Altered Reward\nSignaling Altered Reward Signaling Medial Habenula &\nInterpeduncular Nucleus->Altered Reward\nSignaling Reduced Dopamine\nRelease in NAc Reduced Dopamine Release in NAc Altered Reward\nSignaling->Reduced Dopamine\nRelease in NAc Decreased Drug\nSelf-Administration Decreased Drug Self-Administration Reduced Dopamine\nRelease in NAc->Decreased Drug\nSelf-Administration Reinforced Drug-Seeking Reinforced Drug-Seeking Reduced Dopamine\nRelease in NAc->Reinforced Drug-Seeking Disrupts Addictive Drug Addictive Drug Increased Dopamine\nRelease in NAc Increased Dopamine Release in NAc Addictive Drug->Increased Dopamine\nRelease in NAc Increased Dopamine\nRelease in NAc->Reinforced Drug-Seeking Reinforced Drug-Seeking->Addictive Drug Habit Loop

Figure 1: Proposed mechanism of 18-MC action. 18-MC antagonism of α3β4 nAChRs in specific brain regions leads to reduced dopamine release in the nucleus accumbens (NAc), thereby disrupting the reinforcement of drug-seeking behavior. [1] [2] [3]

Preclinical Efficacy and Key Experimental Data

Preclinical studies in rats have consistently shown that 18-MC reduces self-administration of various substances.

Substance Effect of 18-MC Key Experimental Details
Morphine Decreased self-administration [6] Protocol: Rats trained to self-administer morphine intravenously. 18-MC (40 mg/kg, i.p.) administered acutely. Finding: Decreased morphine intake without affecting response for water [6].
Cocaine Decreased self-administration [6] Protocol: Similar to morphine model. 18-MC (40 mg/kg, i.p.) administered. Finding: Reduced cocaine self-administration; also blocked music-induced reinstatement of cocaine-seeking [6] [2].
Nicotine Decreased self-administration [1] [4] Protocol: Rats trained to self-administer nicotine intravenously. Acute oral 18-MC tested. Finding: Significantly reduced nicotine intake, likely by blunting nicotine-elicited dopamine release in NAc [4].
Methamphetamine Decreased self-administration [1] Protocol: Self-administration in rats. Finding: Efficacy linked to action in the basolateral amygdala and dorsolateral tegmentum [1].
Sucrose/Ethanol Decreased self-administration [1] [5] Protocol: Oral self-administration models. Finding: Reduces consumption, indicating potential effect on rewarding properties of natural reinforcers [1] [5].

A key experiment demonstrating 18-MC's effect on cue-induced relapse is summarized in the workflow below.

G Phase 1: Training (10+ days) Phase 1: Training (10+ days) Phase 2: Extinction (5+ days) Phase 2: Extinction (5+ days) Phase 1: Training (10+ days)->Phase 2: Extinction (5+ days) Phase 3: Reinstatement Test (1 day) Phase 3: Reinstatement Test (1 day) Phase 2: Extinction (5+ days)->Phase 3: Reinstatement Test (1 day) Cocaine + Music Cue Cocaine + Music Cue Lever Pressing Lever Pressing Cocaine + Music Cue->Lever Pressing Cocaine Infusion Cocaine Infusion Lever Pressing->Cocaine Infusion No Cocaine\nNo Music Cue No Cocaine No Music Cue Lever Pressing Extinguishes Lever Pressing Extinguishes No Cocaine\nNo Music Cue->Lever Pressing Extinguishes Music Cue Alone\n+ 18-MC or Saline Music Cue Alone + 18-MC or Saline Drug-Seeking Behavior\n(Lever Pressing) Drug-Seeking Behavior (Lever Pressing) Music Cue Alone\n+ 18-MC or Saline->Drug-Seeking Behavior\n(Lever Pressing) Music Conditioned\nGroup Music Conditioned Group Music Conditioned\nGroup->Cocaine + Music Cue Increased Dopamine in BLA\n& Reinstatement Increased Dopamine in BLA & Reinstatement Music Conditioned\nGroup->Increased Dopamine in BLA\n& Reinstatement Control Group\n(No Music) Control Group (No Music) No Cue No Cue Control Group\n(No Music)->No Cue During Training 18-MC Pretreatment 18-MC Pretreatment Blocked Reinstatement Blocked Reinstatement 18-MC Pretreatment->Blocked Reinstatement

Figure 2: Experimental workflow for music cue-induced reinstatement of cocaine seeking. Rats trained with a music cue showed increased drug-seeking and basolateral amygdala (BLA) dopamine upon cue re-exposure, which was blocked by 18-MC. [2]

Metabolism and Toxicology

A critical aspect of 18-MC's pharmacology is its metabolism, which has implications for clinical use.

  • Metabolic Pathway: The primary route of 18-MC metabolism in humans is O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC) [7].
  • Enzyme Responsibility: This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C19 [7]. This is an important finding because CYP2C19 is a genetically polymorphic enzyme, meaning its activity varies across the population. This variability could lead to differences in how individuals metabolize and respond to 18-MC [7].
  • Improved Toxicity Profile: A key advantage of 18-MC over ibogaine is its reduced toxicity. Preclinical studies indicate that 18-MC, even at high doses (100 mg/kg), does not produce the tremors, cerebellar Purkinje cell loss, or bradycardia associated with ibogaine [6] [5] [4].

Development Status and Derivatives

18-MC was invented in 1996 and has been under investigation for decades [1]. The compound was designated an Investigational New Drug in the US in 2014 [1].

  • Clinical Trials: A Phase 2a study for opioid withdrawal was conducted in Q2 2022 [1]. Another Phase 2 trial in Brazil has investigated its use for treating cutaneous leishmaniasis [1] [8].
  • Analog Development: Researchers have developed several derivatives of 18-MC. The methylamino analogue (18-MAC) has shown greater efficacy, while the methoxyethyl congener (ME-18-MC) has demonstrated higher potency, with both maintaining selectivity for α3β4 nAChRs [1].

Conclusion

18-Methoxycoronaridine represents a promising and rationally designed candidate for treating substance use disorders. Its selective mechanism of action, broad efficacy across multiple drug classes in preclinical models, and superior safety profile compared to ibogaine warrant continued clinical investigation. Its metabolism via CYP2C19 is a key consideration for future clinical development and potential personalized medicine approaches.

References

18-MC structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Core SAR of 18-MC

18-MC is a semi-synthetic derivative of the natural product ibogaine, designed to retain anti-addictive properties while reducing toxicity [1]. Its primary biological activity stems from being a selective α3β4 nicotinic acetylcholine receptor antagonist [1].

The table below summarizes the key pharmacological characteristics that form the basis of its SAR:

Feature Description & SAR Significance
Primary Target α3β4 nicotinic acetylcholine receptor (antagonist) [1].
Key SAR Insight The methoxyethyl side chain at the 18-position is crucial for selective α3β4 antagonism and reduced toxicity compared to ibogaine [1].

| Notable Derivatives | 18-MAC (18-methylaminocoronaridine): More effective than 18-MC [1]. ME-18-MC: More potent than 18-MC [1]. | | Therapeutic Application | Preclinical efficacy in reducing self-administration of substances like morphine, cocaine, methamphetamine, nicotine, and sucrose; also produces anorectic effects [1]. |

Research indicates that modifications to the 18-MC structure can yield derivatives with improved profiles. For instance, the methylamino analogue (18-MAC) was found to be more effective, while the methoxyethyl congener (ME-18-MC) was more potent than the original 18-MC [1]. These compounds maintain selectivity for the α3β4 nicotinic receptor, with little to no effect on other targets like NMDA receptors, which is a key differentiator from ibogaine [1].

Proposed Neuropharmacological Pathway

The following diagram illustrates the primary neural pathway through which 18-MC is believed to exert its anti-addictive effects, based on animal studies [1].

G cluster_brain Brain Regions Node18MC 18-MC Administration (α3β4 nAChR Antagonist) MHb Medial Habenula (MHb) Node18MC->MHb Acts in IPN Interpeduncular Nucleus (IPN) Node18MC->IPN Acts in BLA Basolateral Amygdala (BLA) Node18MC->BLA Acts in DLTg Dorsolateral Tegmentum Node18MC->DLTg Acts in MHb->IPN Altered Acetylcholine NAc Nucleus Accumbens (NAc) IPN->NAc Attenuated Dopamine Release VTA Ventral Tegmental Area (VTA) BLA->VTA DLTg->VTA VTA->NAc Dopamine Signaling

18-MC acts in specific brain regions to attenuate dopamine release in the reward pathway

Research and Development Status

18-MC has been investigated in clinical trials, but not yet for its original anti-addiction target. A Phase 2a study for Opioid Use Disorder was conducted in Q2 of 2022 [1]. It has also been evaluated in a Phase 2 trial in Brazil for Cutaneous Leishmaniasis due to a different mechanism of action (inhibition of α9α10 nicotinic receptors) [1].

Research Methodology and Data Gaps

For researchers aiming to explore the SAR of 18-MC further, the following approaches are standard in the field, though specific protocols for 18-MC are not detailed in the public domain [2] [3] [4]:

  • Molecular Descriptors: In QSAR studies, molecules are characterized using numerical descriptors that quantify electronic, steric, and hydrophobic properties. For 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis), the three-dimensional structures of 18-MC and its analogues would need to be aligned and their steric and electrostatic fields analyzed [2] [4].
  • Model Construction and Validation: Statistical or machine learning methods (e.g., partial least squares regression, support vector machines) are used to build a model linking the molecular descriptors to biological activity. Any robust QSAR model must be rigorously validated for predictive power and have its domain of applicability defined to indicate for which new compounds its predictions are reliable [2] [5] [3].

Currently, a publicly available, predictive QSAR model for 18-MC analogues seems to be absent from the literature. The SAR data discussed in the scientific literature remains qualitative or semi-quantitative, highlighting trends rather than providing a precise mathematical model [1].

References

18-MC pharmacokinetics and metabolism CYP2C19

Author: Smolecule Technical Support Team. Date: February 2026

CYP2C19 in Drug Metabolism

The cytochrome P450 2C19 (CYP2C19) enzyme is a highly polymorphic drug-metabolizing enzyme responsible for the metabolism of many clinically important drugs [1] [2]. Its activity significantly influences drug exposure, efficacy, and safety [3] [4].

Genetic Variants and Phenotypes

Genetic polymorphisms in the CYP2C19 gene lead to different metabolic phenotypes, which are categorized based on the combination of star (*) alleles an individual carries [1].

Phenotype Genotype Examples Enzymatic Activity Potential Clinical Consequence for Active Drugs
Ultrarapid Metabolizer (UM) 17/17 [1] Increased [1] Reduced drug exposure; risk of therapeutic failure [5]
Normal Metabolizer (NM) 1/1 [1] Full / Normal [1] Standard drug response [5]
Intermediate Metabolizer (IM) 1/2, 1/3 [1] Reduced [1] Altered drug exposure [5]
Poor Metabolizer (PM) 2/2, 2/3, 3/3 [1] Absent or significantly reduced [1] Increased drug exposure; risk of side effects [5]
Drugs Metabolized by CYP2C19

The enzyme metabolizes a wide range of drugs across therapeutic areas. The table below lists common substrate drugs.

Therapeutic Area Drugs Primarily Metabolized by CYP2C19 [1] Drugs Secondarily Metabolized by CYP2C19 [1]
Gastrointestinal Lansoprazole, Pantoprazole, Omeprazole/Esomeprazole -
Cardiovascular Clopidogrel Rosuvastatin
Psychiatry & Neurology Citalopram, Escitalopram, Sertraline, Clobazam Amitriptyline, Nortriptyline, Clozapine, Paroxetine, Phenytoin, Venlafaxine
Infectious Disease Voriconazole -
Pain/Other Cannabidiol Methadone

Experimental Protocols for CYP2C19 Metabolism Studies

The following workflows and methodologies are used to characterize a drug's metabolism by CYP2C19.

In Vitro Metabolite Identification and Enzyme Mapping

This workflow identifies metabolites and pinpoints the specific enzymes responsible for their formation [4].

Start Test Compound HLM Incubate with: - Human Liver Microsomes (HLM) - Co-factors (NADPH, UDPGA) Start->HLM MetaboliteID Metabolite Identification & Quantification (LC-MS/MS) HLM->MetaboliteID EnzymeMapping Enzyme Reaction Phenotyping MetaboliteID->EnzymeMapping cDNA cDNA-Expressed Enzymes EnzymeMapping->cDNA  Incubate with individual  human CYP enzymes ChemicalInhib Chemical Inhibitors EnzymeMapping->ChemicalInhib  HLM + selective  enzyme inhibitors GenotypedHLM Genotyped HLM EnzymeMapping->GenotypedHLM  HLM from donors with  known CYP2C19 genotypes Conclusion Confirm CYP2C19's Role cDNA->Conclusion ChemicalInhib->Conclusion GenotypedHLM->Conclusion  Analyze correlation between  metabolite formation and  CYP2C19 activity

Key Steps:

  • Incubation with Human Liver Microsomes (HLM): The test compound (e.g., 3 μmol/L) is incubated with pooled HLMs in an appropriate buffer (e.g., 0.1 mol/L phosphate buffer, pH 7.4) containing co-factors like NADPH (2 mmol/L) for Phase I metabolism. Incubations are typically conducted at 37°C for a set period (e.g., 2 hours) [4].
  • Metabolite Identification: The reaction is stopped, and samples are analyzed using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate, detect, and identify metabolites [4].
  • Enzyme Reaction Phenotyping:
    • cDNA-Expressed Enzymes: The compound is incubated with a panel of individual, cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4). A metabolite formed predominantly by CYP2C19 indicates the enzyme's primary role [4].
    • Chemical Inhibition: The compound is incubated in HLMs with and without selective chemical inhibitors. A potent CYP2C19 inhibitor (e.g., 1 μmol/L benzylnirvanol) significantly reducing metabolite formation suggests CYP2C19 involvement [4].
    • Correlation with Genotyped HLMs: The rate of metabolite formation is measured in HLMs from multiple donors with known CYP2C19 genotypes. A strong correlation between metabolite formation and CYP2C19 activity confirms its role [4].
In Vitro-In Vivo Extrapolation (IVIVE) and Clinical Evaluation

After in vitro characterization, clinical studies in genotyped individuals are the gold standard for confirming in vivo relevance [3] [4].

InVitroData In Vitro Data (Clearance, Enzyme Kinetics) PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling InVitroData->PBPK ClinicalDesign Clinical Study Design PBPK->ClinicalDesign Predict in vivo exposure and DDI risk GenotypeGroups Administer Drug to Healthy Volunteers Prescreened for CYP2C19 Genotype (EMs vs PMs) ClinicalDesign->GenotypeGroups PKAnalysis Pharmacokinetic Analysis (AUC, Cmax, Clearance) GenotypeGroups->PKAnalysis Result In Vivo Confirmation of CYP2C19 Impact PKAnalysis->Result Compare PK parameters between genotype groups

Key Steps:

  • PBPK Modeling: In vitro clearance data and enzyme kinetics are incorporated into a Physiologically Based Pharmacokinetic (PBPK) model. This model helps predict the drug's in vivo exposure and assess the risk of drug-drug interactions (DDIs) due to CYP2C19 inhibition or induction [6].
  • Clinical Study in Genotyped Subjects: A clinical study is conducted in healthy volunteers who have been pre-screened and grouped by their CYP2C19 phenotype (e.g., Extensive Metabolizers, EMs, vs. Poor Metabolizers, PMs) [3] [4].
  • Pharmacokinetic Analysis: Participants receive a single or multiple doses of the drug. Plasma and urine samples are collected over time and analyzed for the parent drug and its metabolites. Key pharmacokinetic parameters like Area Under the Curve (AUC) and clearance are calculated and compared between genotype groups [3] [4]. A significantly higher AUC and lower clearance in PMs compared to EMs provides definitive in vivo evidence of CYP2C19's major role in the drug's elimination [4].

A Path Forward for 18-MC Research

While specific data on 18-MC is unavailable, the established frameworks above provide a direct research path.

  • To proceed, I recommend searching for 18-MC's metabolite profile or any preclinical data in specialized pharmacological databases or patent literature.
  • If you can share the structural formula of 18-MC, I may be able to perform a search for compounds with similar structures whose metabolic pathways are known.

References

Quantitative Effects of 18-MC on the Mesolimbic Dopamine Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Paradigm Subject 18-MC Dose & Route Key Mesolimbic Effect Behavioral Outcome Citation
Cocaine Reinstatement Rat 40 mg/kg, i.p. Blocked music-induced dopamine increase in the basolateral amygdala Attenuated cue-induced drug-seeking [1]
Ghrelin Challenge Rat 20 & 40 mg/kg, i.p. Blocked ghrelin-induced dopamine increase in the NAc Reduced sucrose intake [2]
Nicotine Self-Administration Rat Acute oral administration Blunted nicotine-induced dopamine release in the NAc Reduced nicotine intake [3]
Morphine Challenge Rat Information not specified in source Attenuated sensitized dopamine release in the NAc in morphine-experienced rats Reduced effects of morphine [3]

Mechanism of Action and Neuroanatomy

18-MC exerts its effects by selectively blocking α3β4 nicotinic receptors [3]. Unlike drugs that act directly on dopamine neurons, 18-MC's mechanism is indirect.

  • Primary Target: α3β4 nicotinic receptors, which are preferentially localized in the medial habenula (MHb) and interpeduncular nucleus (IPN), with lower densities in the VTA and basolateral amygdala (BLA) [1].
  • Proposed Pathway: By blocking α3β4 receptors in the habenulo-interpeduncular pathway and the BLA, 18-MC indirectly modulates the activity of the mesolimbic dopamine pathway, leading to a reduction in dopamine release in the NAc without causing significant neurotoxicity [1] [3].

The following diagram illustrates the proposed neural pathway through which 18-MC modulates the mesolimbic dopamine system:

G 18-MC 18-MC α3β4 Nicotinic Receptors α3β4 Nicotinic Receptors 18-MC->α3β4 Nicotinic Receptors Antagonizes Habenulo-Interpeduncular Pathway Habenulo-Interpeduncular Pathway α3β4 Nicotinic Receptors->Habenulo-Interpeduncular Pathway Basolateral Amygdala (BLA) Basolateral Amygdala (BLA) α3β4 Nicotinic Receptors->Basolateral Amygdala (BLA) VTA Dopamine Neuron Activity VTA Dopamine Neuron Activity Habenulo-Interpeduncular Pathway->VTA Dopamine Neuron Activity Modulates Basolateral Amygdala (BLA)->VTA Dopamine Neuron Activity Modulates Dopamine Release in NAc Dopamine Release in NAc VTA Dopamine Neuron Activity->Dopamine Release in NAc Decreases Drug Seeking & Reward Drug Seeking & Reward Dopamine Release in NAc->Drug Seeking & Reward Reduces

Figure 1: Proposed mechanism of 18-MC's indirect inhibition of mesolimbic dopamine activity via α3β4 nicotinic receptor blockade.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

Protocol 1: Music-Induced Reinstatement of Cocaine Seeking [1]

This study validated music as a powerful contextual cue and tested 18-MC's ability to prevent relapse.

  • Subjects: Female Sprague-Dawley rats.
  • Training: Rats were trained to lever-press for intravenous cocaine (0.4 mg/kg/infusion) in the presence of a musical cue.
  • Extinction: The cocaine and music cue were removed until lever-pressing behavior was extinguished.
  • Reinstatement Test: In a drug-free state, the musical cue was presented again to provoke drug-seeking behavior. 18-MC (40 mg/kg, i.p.) or saline was administered prior to this test.
  • Microdialysis: Extracellular dopamine in the Basolateral Amygdala (BLA) was measured via in vivo microdialysis during reinstatement sessions.
  • Key Results: 18-MC pre-treatment successfully blocked both the music-induced reinstatement of drug-seeking and the associated increase in BLA dopamine.
Protocol 2: Ghrelin-Induced Sucrose Intake and Dopamine Release [2]

This protocol examined how 18-MC interferes with the reward pathway activated by a feeding-related peptide.

  • Subjects: Female Sprague-Dawley rats.
  • Sucrose Drinking Test: Rats, pretreated with 18-MC (20 mg/kg, i.p.) or vehicle, received an intracerebroventricular (icv) infusion of ghrelin (1 µg) or its vehicle. Consumption of a 5% sucrose solution was measured in a two-bottle, free-choice paradigm.
  • Microdialysis: Rats were implanted with a microdialysis guide cannula targeting the NAc and an injector cannula targeting the VTA. After pre-treatment with 18-MC (20 or 40 mg/kg, i.p.), ghrelin (2 µg) was infused directly into the VTA, and extracellular dopamine in the NAc was measured.
  • Key Results: 18-MC blocked both the orexigenic effect of ghrelin (increased sucrose intake) and the ghrelin-induced rise in extracellular dopamine in the NAc.

The workflow for this microdialysis experiment is detailed below:

G Start Implant Guide Cannulae (NAc and VTA) A Recovery Period (3-5 days) Start->A B Pretreatment with 18-MC (i.p.) A->B C Microinfusion of Ghrelin into VTA B->C D In Vivo Microdialysis in NAc C->D E HPLC Analysis of Dialysate for Dopamine D->E

Figure 2: Experimental workflow for measuring 18-MC effect on ghrelin-induced dopamine release in NAc.

Key Takeaways for Researchers

  • Promising Anti-Addiction Profile: 18-MC shows efficacy against a wide range of substances (cocaine, nicotine, morphine, alcohol) and even palatable food rewards, without the neurotoxicity or severe side effects associated with its parent compound, ibogaine [1] [3].
  • Indirect Mesolimbic Action: It does not directly target the VTA but exerts its dampening effect on NAc dopamine via α3β4 receptor blockade in other key nodes like the MHb-IPN pathway and BLA [1].
  • Clinical Translation: The compound's ability to block cue-induced craving and relapse, as demonstrated in the reinstatement model, is highly relevant for treating human addiction [1]. Its safety profile has supported its progression for further pre-clinical development [3].

References

18-MC fat sequestration and active metabolites

Author: Smolecule Technical Support Team. Date: February 2026

18-MC Pharmacokinetic Properties

Property 18-MC Ibogaine (for comparison)
Fat Sequestration Confirmed in animal models [1] Confirmed [2]
Active Metabolite Probable (indirect evidence) [1] [2] Yes (Noribogaine) [3]
Proposed Mechanism Dopamine reduction in nucleus accumbens; blocks kappa opioid and nicotinic receptors [1] [4] Broader action: affects serotonin, NMDA, sigma-2 receptors, and sodium channels [1]
Toxicity Profile Substantially safer; no tremors, cerebellar damage, or bradycardia [1] [4] Higher risk; can cause tremors, cerebellar damage, and cardiac effects [1] [2]

Key Anti-Addictive Efficacy Findings

The following table summarizes the effects of 18-MC and ibogaine on self-administration of various substances in rat models, demonstrating its specific anti-addictive efficacy.

Substance Self-Administered 18-MC Efficacy (40 mg/kg) Ibogaine Efficacy (40 mg/kg)
Morphine (IV) Decreased [1] [2] Decreased [1] [2]
Cocaine (IV) Decreased [1] [2] Decreased [1] [2]
Ethanol (Oral) Decreased [1] [2] Decreased [1] [2]
Nicotine (Oral) Decreased [1] [2] Decreased [1] [2]
Water (Non-drug reinforcer) No effect [1] [2] Decreased [1] [2]

Proposed Mechanism and Experimental Workflow

The diagram below illustrates the hypothesized pharmacokinetic and pharmacodynamic pathway of 18-MC, based on current research, and outlines the experimental workflow used for its validation.

G cluster_pharma 18-MC Pathway (Hypothesized) cluster_research Experimental Evidence & Gaps A Administration (Intraperitoneal) B Distribution Fat Sequestration A->B C Metabolism Active Metabolite (?) B->C D Mechanism of Action C->D E Functional Effects D->E D1 ↓ Accumbal Dopamine D->D1 D2 Block Opioid & Nicotinic Receptors D->D2 E1 Reduces Drug Self-Administration E->E1 E2 Ameliorates Withdrawal E->E2 F Direct Evidence: - Fat sequestration confirmed G Indirect Evidence: - Similar pharmacokinetics to Ibogaine F->G H Identified Gap: - Specific metabolite not isolated G->H

> Proposed pharmacokinetic pathway and evidence status for 18-MC.

Experimental Protocols for Key Findings

The methodologies from pivotal studies that established the core properties of 18-MC are detailed below.

Self-Administration and Efficacy Studies
  • Animal Model: Rats [1] [2].
  • Dosing: 18-MC was administered intraperitoneally at a dose of 40 mg/kg [1] [2].
  • Procedure: Animals were trained to self-administer drugs of abuse (e.g., morphine, cocaine) intravenously or ethanol/nicotine orally. Following treatment with 18-MC or a vehicle, the number of self-administration responses was measured and compared. To test for non-specific effects, responding for a non-drug reinforcer (water) was also assessed [1] [2].
Assessment of Neurochemical Mechanisms
  • Microdialysis in Rats: A technique was used to measure extracellular levels of neurotransmitters in the nucleus accumbens of live rats. The study found that 18-MC decreased dopamine levels and blocked the dopamine release induced by subsequent morphine or nicotine administration [1].
Receptor Binding Assays
  • In Vitro Competitive Binding: The affinities (Ki values) of 18-MC for various receptor sites were determined by investigating how well it displaces a known, radioactively-labeled ligand from receptors in prepared tissue or cell models. This protocol confirmed 18-MC's binding to kappa opioid and nicotinic receptors, and its weak affinity for other sites like the serotonin transporter and NMDA receptors [1].

Research Gaps and Future Directions

While the fat sequestration of 18-MC is confirmed and the presence of an active metabolite is strongly suggested, the exact chemical identity of this metabolite remains unknown and is a primary target for future research [1] [2]. Furthermore, the detailed structure-activity relationships of 18-MC, including the role of its enantiomers, are not fully elucidated [2].

References

18-MC scientific overview and research background

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below consolidates key preclinical and early clinical findings for 18-MC.

Study Aspect Key Findings Experimental Model / Context
Primary Mechanism α3β4 nicotinic receptor antagonist; modulates dopamine in the mesolimbic system [1]. Nonclinical testing; rationale for drug design [1].
Key Differentiator Does not stimulate MOR-coupled G-proteins; mechanism differs from ibogaine and noribogaine [2] [3]. In vitro assays (CHO cells, rat brain membranes) [3].
GDNF Pathway Does not increase GDNF mRNA; site/mechanism of action differs from noribogaine [2]. SH-SY5Y cell culture; rat operant alcohol self-administration [2].
Safety & Toxicity Designed to lack hallucinogenic properties and other toxicities of ibogaine [1]. Rational drug design; nonclinical safety profile [1].
Clinical Status Phase 2 trials for Opioid Use Disorder were planned as of 2020 [1]. Human safety studies and planned patient trials [1].

Experimental Protocols Overview

Key methodologies from foundational studies provide insight into how 18-MC's properties were evaluated.

  • Cell Culture Model (GDNF Expression): SH-SY5Y cells (a human-derived neuroblastoma cell line) were used. Cells were treated with noribogaine or 18-MC. GDNF mRNA levels were quantified using RT-PCR to assess changes in expression. This study found noribogaine, but not 18-MC, induced a robust increase in GDNF mRNA [2].

  • Brain Infusion Study (Alcohol Self-Administration): To localize the site of action, a cannula was surgically implanted in male Long-Evans rats to allow for microinfusion of noribogaine or 18-MC directly into the Ventral Tegmental Area (VTA). Rats were trained to self-administer alcohol in an operant chamber. The number of lever presses for alcohol was measured following intra-VTA infusion, showing that noribogaine, but not 18-MC, reduced responding [2].

  • Receptor Activation Assay (MOR Agonism): The functional activity at the μ-opioid receptor (MOR) was tested using a guanosine-5´-O-(γ-thio)-triphosphate ([³⁵S]GTPγS) binding assay. This was conducted in several systems: rat thalamic membranes, and in CHO (Chinese hamster ovary) cells and HEK (human embryonic kidney) cells engineered to express human, rat, or mouse MORs. The assay measures the degree to which a compound activates the G-proteins coupled to the MOR. In these studies, ibogaine, noribogaine, and 18-MC did not stimulate [³⁵S]GTPγS binding, indicating they are not MOR agonists [3].

Key Distinctions from Related Compounds

18-MC's unique profile becomes clear when compared to its parent compound, ibogaine, and the primary metabolite, noribogaine.

G Ibogaine Ibogaine Noribogaine Noribogaine (Metabolite) Ibogaine->Noribogaine Metabolism (via CYP2D6) MC 18-MC (Synthetic Derivative) Ibogaine->MC Rational Drug Design Mech1 • Increases GDNF in VTA • Reduces EtOH self-admin. • Hallucinogenic & Toxic Ibogaine->Mech1 Mech2 • Increases GDNF in VTA • Reduces EtOH self-admin. • Proposed weak MOR agonist • Fewer side effects Noribogaine->Mech2 Mech3 • α3β4 nAChR antagonist • Does not increase GDNF • Non-hallucinogenic • Non-MOR agonist MC->Mech3

Comparative mechanisms of ibogaine, noribogaine, and 18-MC

References

18-MC receptor binding profile and affinity

Author: Smolecule Technical Support Team. Date: February 2026

18-MC Binding Affinity and Selectivity

Compound α3β4 nAChR Ki (nM) α4β2 nAChR Ki (nM) Selectivity (α3β4 vs. α4β2)
18-MC >10,000 [1] >10,000 [1] Not selective (Low affinity at both) [1]
AT-1001 0.65 - 1.96 [2] [1] 263 [1] >100-fold selective [2]
Epibatidine 0.44 - 0.62 [1] 0.27 [1] Not selective (High affinity at both) [1]
Nicotine 467 - 666 [1] 47.8 [1] ~10-fold selective for α4β2 [1]

18-MC's low binding affinity distinguishes it from high-affinity, selective antagonists like AT-1001 [1]. Its potent in vivo efficacy is likely mediated through functional antagonism at the α3β4 nAChR and potentially other receptor systems [2] [3].

Experimental Protocols for Key Assays

The data on 18-MC's binding profile comes from standardized receptor binding experiments. The workflow for such studies typically follows a structured path, as visualized below.

G Receptor Binding Assay Workflow Start Prepare Cell Membranes A1 Transfect HEK cells with rat α3β4 or α4β2 nAChR Start->A1 A2 Harvest cells and homogenize membranes A1->A2 B Radioligand Binding Competition A2->B C Incubate mixture: - Test compound (18-MC) - [³H]Epibatidine (0.3 nM) - Receptor membranes B->C D Terminate reaction via filtration C->D E Measure bound radioligand D->E F Data Analysis: Calculate IC₅₀ and Kᵢ E->F

Receptor binding assay workflow.

Receptor Binding Competition Assay

This is the primary method used to determine the binding affinity (Ki) of 18-MC [2] [1].

  • Membrane Preparation: Cell membranes are prepared from HEK (Human Embryonic Kidney) cells stably transfected with the rat α3β4 or α4β4 nAChR [2] [1]. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction [2].
  • Binding Reaction: The membrane preparation is incubated with a fixed concentration (e.g., 0.3 nM) of the radiolabeled ligand [³H]epibatidine, alongside varying concentrations of the test compound (18-MC) [2]. The incubation typically lasts for 2 hours at room temperature [2].
  • Separation and Measurement: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the free radioligand to pass through [2]. The amount of radioactivity on the filters is then measured using a scintillation counter [2].
  • Data Analysis: The concentration of 18-MC that inhibits 50% of specific [³H]epibatidine binding (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]epibatidine and Kd is its dissociation constant for the receptor [2].
Functional Calcium Flux Assay

While not a binding assay, this method confirms the functional antagonism of 18-MC and is a key complement to binding data.

  • Cell Culture: Stably transfected HEK cells (e.g., KXα3β4R2 cells) are seeded into collagen-coated 96-well plates [2].
  • Dye Loading: Cells are loaded with a no-wash fluorescent calcium-sensitive dye (e.g., from Molecular Devices Calcium Assay Kit) [2].
  • Agonist Challenge and Antagonism: Cells are first incubated with the test antagonist (18-MC). Then, an EC₈₀ concentration of an agonist like epibatidine is added. The agonist-induced increase in intracellular calcium is monitored in real-time using a FLIPR (Fluorescent Imaging Plate Reader) [2].
  • Data Analysis: The reduction in the peak calcium fluorescence signal in the presence of 18-MC, compared to the agonist control, is used to determine its potency as a functional antagonist (IC₅₀) [2].

Mechanism and Broader Signaling Context

18-MC is proposed to exert its anti-addiction effects by antagonizing α3β4 nAChRs [2] [3]. These receptors are highly concentrated in key brain regions like the medial habenula (MHb) and interpeduncular nucleus (IPN) [2] [1]. Antagonism here is thought to indirectly modulate the brain's reward pathways, reducing dopamine release in the nucleus accumbens without directly targeting it [2] [3]. The following diagram illustrates this proposed indirect pathway.

G Proposed 18-MC Mechanism Involving α3β4 nAChR NIC Nicotine R α3β4 nAChR in MHb/IPN NIC->R Activates MC 18-MC Antagonist MC->R Blocks Pathway Indirect Pathway (non-dopaminergic) R->Pathway Reward Reduced Reward & Drug Seeking Pathway->Reward

Proposed 18-MC mechanism.

References

18-MC synthesis and chemical derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 18-MC

The synthesis of 18-MC has evolved from a complex, non-scalable route to a more practical process suitable for larger-scale production.

  • Initial Synthesis Challenges: The original synthesis, developed by the research team of Kuehne and Glick, was a 21-step process. A major scaling bottleneck was one step that required an equal weight of palladium catalyst, making large-scale production prohibitively expensive and complex. On a 100-gram scale, this process only yielded a maximum of 35 grams [1].
  • Improved and Scalable Synthesis: Subsequent process development, notably by Obiter Research, led to a vastly improved and scalable synthesis method. This new process overcame the previous limitations, making the production of kilogram quantities feasible for clinical trials. This advancement is protected by several patents [1].

Chemical Derivatives of 18-MC

Researchers have developed several analogs of 18-MC to improve its potency and efficacy. Key derivatives and their comparative profiles are listed in the table below.

Derivative Name Key Structural Change Comparative Profile
ME-18-MC Methoxyethyl congener More potent than 18-MC with similar efficacy [2].
18-MAC Methylamino analogue More effective than 18-MC with around the same potency [2].
Various Congeners Multiple modifications Several compounds demonstrated superior activity to 18-MC as potential anti-addiction agents [2].

These derivatives, like 18-MC itself, act as selective α3β4 nicotinic acetylcholine receptor antagonists and have little to no effect on NMDA receptors [2].

Pharmacological Profile and Mechanism of Action

18-MC has a distinct and potentially safer pharmacological profile compared to ibogaine.

  • Primary Mechanism: It is a selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist [2] [3]. This action in the medial habenula and interpeduncular nucleus is believed to attenuate dopamine release in the nucleus accumbens, a key region in the brain's reward pathway, thereby reducing the reward signal from addictive substances [4] [2].
  • Receptor Affinity Profile: The table below contrasts the receptor interactions of 18-MC and Ibogaine, based on animal and in vitro studies.
Target Receptor / Channel 18-MC Activity Ibogaine Activity
α3β4 nAChR Antagonist (Primary target) [2] [5] Antagonist [5]
α9α10 nAChR Competitive inhibitor [2] Information not specified in sources
μ-opioid receptor Agonist (modest affinity) [2] Information not specified in sources
κ-opioid receptor Binds (modest affinity) [2] Information not specified in sources
Serotonin Transporter No significant affinity [2] Binds (primary target for noribogaine) [4]
NMDA Receptor No significant affinity [2] Antagonist [2]
σ Receptor Reduced affinity [2] Higher affinity [2]

This refined receptor profile is why 18-MC does not cause the tremors, neurotoxicity, or cardiotoxicity associated with ibogaine, and crucially, it lacks the intense, dream-like psychedelic experience [4] [2].

Current Status and Applications

18-MC (also known as Zolunicant) has been investigated for several therapeutic applications.

  • Anti-Addiction Therapy: It has shown efficacy in animal models in reducing self-administration of morphine, cocaine, methamphetamine, nicotine, and sucrose [2]. A Phase 1 clinical trial in healthy volunteers was successfully completed in late 2021, and a Phase 2a study for patients undergoing opioid withdrawal was planned [3].
  • Other Potential Uses: 18-MC has also demonstrated anorectic effects in obese rats and has been tested in Phase 2 trials in Brazil for the treatment of Leishmaniasis, a parasitic disease [1] [2].

Experimental Workflow for 18-MC Research

The following diagram outlines the key stages involved in the preclinical and clinical assessment of 18-MC.

workflow start Compound Design & Chemical Synthesis A In Vitro Profiling (Receptor Binding Assays) start->A B In Vivo Animal Studies (Self-Administration, Toxicity) A->B C Process Chemistry & Scale-Up Synthesis B->C D Clinical Trials (Phase 1, Phase 2a) C->D E Data Analysis & Regulatory Approval D->E

Overview of the key research and development stages for 18-MC, from discovery to clinical trials.

Key Takeaways for Researchers

  • Synthesis is a Critical Factor: The transition from a 21-step, palladium-heavy synthesis to a scalable process was a major breakthrough for 18-MC's development [1].
  • Mechanism is Well-Defined: Its primary action as a selective α3β4 nAChR antagonist differentiates it from ibogaine and is key to its improved safety profile [2] [5].
  • Clinical Development is Active: While not yet approved, 18-MC has progressed to human clinical trials for addiction and other indications, demonstrating its translational potential [3].

References

Conditioned Place Preference (CPP) Protocol Framework

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the standard procedures for assessing the rewarding or aversive effects of substances using the CPP paradigm, adaptable for testing novel compounds like 18-MC [1] [2] [3].

Apparatus
  • Design: A two- or three-compartment apparatus. The three-compartment design, with two distinct larger chambers connected by a smaller, neutral chamber, is common as it provides an unbiased starting point [1] [3].
  • Cues: Chambers must be distinctly different using visual (e.g., wall color, patterns), tactile (e.g., floor texture: grid vs. rough PVC), and/or olfactory cues (e.g., different scents under flooring) [1] [3]. For rodents, tactile cues are often highly salient [1].
Subjects
  • Common subjects are rats or mice [2]. Details on species, strain, age, weight, and housing conditions should be standardized and reported, as these factors can influence results [4].
Pre-Conditioning (Habituation & Baseline Preference Test)
  • Purpose: To habituate animals to the apparatus and handling, reducing novelty stress, and to determine initial chamber preference [2].
  • Procedure:
    • Handle animals for several days prior to testing [2].
    • Place the animal in the neutral central chamber with all guillotine doors open, allowing free exploration of the entire apparatus for 15 minutes [3].
    • Record the time spent in each chamber over multiple days. The data from the final day is used as the baseline (T0) [3].
  • Apparatus Bias: Determine if the apparatus is biased (animals show a significant innate preference for one chamber) or unbiased. This influences the experimental design (see below) [4] [3].
Conditioning Phase
  • Purpose: To pair the subjective effects of the substance (unconditioned stimulus) with a specific environment (neutral stimulus) [2].
  • Design: A typical design uses 6 days with two sessions per day (morning and evening), separated by at least 10 hours [3].
  • Procedure:
    • Group Assignment: Randomly assign subjects to a treatment group (e.g., 18-MC) or a control group (vehicle) [3].
    • Chamber Assignment: Use an unbiased design (chambers paired with drug/vehicle are randomly assigned) or a biased design (the drug is paired with the chamber initially least preferred by the subject) [1] [4].
    • Session Structure: On each conditioning day, inject the animal with the assigned substance (18-MC or vehicle) and immediately confine it to the designated chamber for 30-45 minutes [3]. Alternate pairings daily (e.g., Day 1: Drug-Paired Chamber, Day 2: Vehicle-Paired Chamber).

The workflow below summarizes the key stages of a standard CPP experiment.

CPP_Workflow cluster_conditioning Conditioning Phase (6 days) Start Start CPP Experiment Habituation Habituation Start->Habituation BaselineTest Baseline Preference Test Habituation->BaselineTest Conditioning Conditioning Phase BaselineTest->Conditioning PostTest Post-Test Conditioning->PostTest AM_Session AM Session: Inject & Confine Conditioning->AM_Session Analysis Data Analysis PostTest->Analysis End End Analysis->End PM_Session PM Session: Inject & Confine AM_Session->PM_Session Alternate Alternate Drug/Vehicle Pairings Daily PM_Session->PostTest

Post-Conditioning Test
  • Purpose: To assess if a conditioned preference or aversion has developed [1].
  • Procedure:
    • Conduct the test 24 hours after the final conditioning session in a drug-free state [1].
    • Identical to the baseline test: place the animal in the neutral chamber with all doors open and allow free exploration for 15 minutes [3].
    • Record the time spent in each chamber.
Data Analysis

Multiple analytical approaches exist for quantifying CPP [4]. The table below summarizes common methods.

Analysis Method Formula/Comparison Key Advantage
Difference Score Time(CS+ post) - Time(CS+ pre) [4] Accounts for individual baseline preferences.
Compartment Comparison Time(CS+ post) vs. Time(CS- post) [4] Directly compares the two choices at test.
Preference Ratio Time(CS+ post) / [Time(CS+ post) + Time(CS- post)] [4] Normalizes for overall activity.

A Conditioned Place Preference (CPP) is inferred if subjects spend significantly more time in the drug-paired compartment during the post-test compared to their baseline or to the vehicle-paired compartment. Conversely, a Conditioned Place Aversion (CPA) is inferred if they spend less time [1].

Key Methodological Considerations for 18-MC

When adapting this protocol for 18-MC, several factors must be empirically determined and carefully controlled.

  • Dose-Response Relationship: The effects of drugs in CPP are highly dose-dependent. A full dose-response curve is necessary, as many drugs produce CPP at lower doses but can cause CPA at higher doses [1]. The optimal dose for 18-MC is unknown.
  • Timing and Pharmacokinetics: The drug's time course is critical. The conditioning session length should coincide with the peak subjective effects of the drug. Slow-onset, long-duration drugs are poor reinforcers in CPP [1].
  • Control Groups: A vehicle control group is essential. For 18-MC, which is an ibogaine analog, comparisons to a positive control group (e.g., morphine or ibogaine itself) would be highly informative [5].
  • Safety and Toxicity: Ibogaine is known for its cardiotoxicity and hallucinogenic potential [5]. Before conducting CPP, preliminary studies must establish the safety profile of 18-MC, focusing on cardiac effects (e.g., hERG channel inhibition) and general toxicity [5].

Potential Applications & Future Directions

Given that its parent compound, ibogaine, has shown anti-addictive properties for multiple substances, a CPP protocol for 18-MC could be used to investigate [5]:

  • Rewarding/Aversive Potential: Does 18-MC itself produce CPP or CPA?
  • Anti-Addictive Properties: Can 18-MC treatment reduce CPP established by other drugs of abuse (e.g., opioids, psychostimulants)?
  • Neural Mechanisms: Using CPP in conjunction with neuroscience techniques (lesions, pharmacology, chemogenetics) to elucidate the circuits mediating 18-MC's effects [1] [4].

References

18-MC administration route intraperitoneal oral

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 18-Methoxycoronaridine (18-MC)

18-Methoxycoronaridine (18-MC) is a synthetic congener of the indole alkaloid ibogaine, derived from the West African shrub Tabernanthe iboga [1] [2]. It has demonstrated significant efficacy in reducing self-administration of multiple drugs of abuse, including nicotine, alcohol, morphine, cocaine, and methamphetamine in rodent models [1] [2] [3]. A key advantage of 18-MC over ibogaine is its more favorable safety profile; it does not produce the tremors, cerebellar toxicity, or other severe neurological side effects associated with its parent compound [2] [4]. As a specific negative allosteric modulator (antagonist) of α3β4 nicotinic cholinergic receptors, 18-MC is believed to exert its anti-addictive effects by indirectly modulating the dopaminergic mesolimbic pathway, thereby blunting drug-induced dopamine release in the nucleus accumbens and reducing the reinforcing properties of addictive substances [2] [3]. This document details standardized protocols for its administration in preclinical studies.


Section 1: Oral Administration

Oral administration is the clinically preferred route and has been successfully implemented in rodent models of addiction [1].

Key Research Findings for Oral Administration

The following table summarizes pivotal findings from a study investigating acute oral 18-MC administration in rats:

Study Aspect Findings and Outcomes
Nicotine Self-Administration Significant reduction at 40 mg/kg dose, particularly effective in rats with lower baseline nicotine intake [1].
Alcohol Intake Dose-dependent reduction in both male and female alcohol-preferring (P) rats. All tested doses (10, 20, 40 mg/kg) caused significant reductions [1] [5].
Dosing Regimen Single acute dose administered via oral gavage 30 minutes prior to behavioral testing session [1].
Mechanism Insight Effect is linked to blunting of nicotine-induced dopamine release in the nucleus accumbens [1] [2].
Detailed Protocol: Oral Administration in Rats

Objective: To evaluate the effect of acute oral 18-MC on drug self-administration in rats. Application: Preclinical testing for alcoholism and smoking addiction therapies [1].

Materials:

  • Subjects: Adult rats (e.g., Sprague-Dawley for nicotine studies; alcohol-preferring (P) rats for alcohol studies).
  • Drug Preparation: 18-MC is dissolved in saline. Fresh solutions should be prepared daily [1].
  • Equipment: Standard oral gavage setup.

Workflow:

  • Habituation: House rats individually on a reversed light-dark cycle. For alcohol studies, provide stable baseline of 6 hours/day access to 10% (v/v) alcohol and water prior to experimentation [1].
  • Preparation: Calculate the required volume of 18-MC solution based on the animal's body weight and the target dose (e.g., 10, 20, 40 mg/kg). The typical administration volume is 3 ml/kg [1].
  • Administration: Restrain the animal and administer the 18-MC solution or vehicle control via oral gavage.
  • Behavioral Testing: Commence the self-administration session (e.g., 45 minutes for nicotine) 30 minutes after drug administration [1].
  • Design: Utilize a repeated-measures, counterbalanced design with weekly intervals between drug doses to avoid carry-over effects [1].

G Start Start Protocol Prep Drug Preparation • Dissolve 18-MC in saline • Prepare fresh daily • Calculate volume for 3 mL/kg Start->Prep Admin Oral Gavage Administration • Administer 18-MC (e.g., 10, 20, 40 mg/kg) • or Vehicle Control Prep->Admin Wait 30 Minute Wait Admin->Wait Test Behavioral Testing • Begin self-administration session • (e.g., nicotine or alcohol) Wait->Test Design Experimental Design • Use repeated-measures • Counterbalance doses • 1-week interval between tests Test->Design


Section 2: Intraperitoneal Administration

While the search results provided direct protocols for oral administration, intraperitoneal (IP) injection is a common route for systemic drug delivery in preclinical research. The following protocol is synthesized from general best practices for IP administration and the context of 18-MC research.

Key Research Context for Intraperitoneal Administration
  • Established Efficacy: Previous research, which established the anti-addictive profile of 18-MC, utilized systemic injection (including IP) before the validation of the oral route [1] [4].
  • Mechanistic Studies: IP administration is often used in neurochemical and mechanistic studies. For example, 18-MC has been shown to attenuate the locomotor sensitization to repeated doses of morphine and inhibit dopamine release in the nucleus accumbens in response to addictive drugs [2] [4].
Detailed Protocol: Intraperitoneal Administration in Mice and Rats

Objective: To achieve systemic delivery of 18-MC for behavioral or neuropharmacological testing.

Materials:

  • Subjects: Mice or rats.
  • Drug Preparation: 18-MC dissolved in an appropriate, sterile, non-irritant, isotonic vehicle (e.g., saline).
  • Equipment: Insulin syringe (e.g., 0.5-1 mL) with a small gauge needle (27-30 G). For neonatal mice, a custom cannula made from polyethylene tubing and a detached 30-gauge needle may be used for precision [6].

Workflow:

  • Restraint: Gently restrain the animal to expose its abdomen. For mice, this can be done by scruffing the neck and back.
  • Site Identification: Visualize the abdomen and divide it into quadrants. The lower left quadrant is the preferred injection site to avoid damage to the cecum located in the lower right quadrant [7].
  • Needle Insertion: Insert the needle at a shallow angle (10-30 degrees) through the abdominal musculature. Advance the needle 2-3 mm to ensure it is intraperitoneal and not subcutaneous [7].
  • Aspiration: Before injection, retract the syringe plunger slightly. If any fluid or blood is drawn back, the needle may have penetrated an organ or blood vessel, and the needle should be repositioned [7].
  • Injection: Inject the solution slowly but steadily. The maximum recommended volume is species-dependent (e.g., 2-3 mL for a 20-30g mouse) [7].
  • Withdrawal: Withdraw the needle gently and apply light pressure if needed.

Safety Note: Repeated intraperitoneal administration can cause irritation and should be avoided if possible [7].

G Start2 Start IP Protocol Prep2 Drug & Site Prep • Dissolve 18-MC in sterile saline • Identify lower left abdomen Start2->Prep2 Inject Needle Insertion • Insert at shallow angle • Into lower left quadrant Prep2->Inject Check Safety Check • Aspirate slightly • Reposition if fluid/blood appears Inject->Check Deliver Deliver Injection • Inject slowly and steadily • Do not exceed max volume Check->Deliver Finish Withdrawal • Withdraw needle gently • Monitor animal Deliver->Finish


Section 3: Comparative Analysis & Technical Considerations

Choosing an Administration Route:

Criterion Oral Administration Intraperitoneal Administration
Clinical Translation High (preferred clinical route) [1] Low (not used clinically for this drug)
First-Pass Metabolism Subject to hepatic first-pass effect [7] Partially subject to hepatic first-pass effect [7]
Absorption Speed Slower Faster, systemic absorption [7] [6]
Technical Difficulty Moderate (requires skill to avoid injury) Moderate to High (risk of organ puncture) [7]
Suitability for Repeated Dosing Suitable for repeated measures designs [1] Can cause irritation; less suitable for frequent repeats [7]

Critical Considerations for 18-MC Research:

  • Dose-Dependent Effects: Efficacy is dose-dependent, with higher doses (e.g., 40 mg/kg orally) often required for significant reduction in self-administration, particularly for nicotine [1].
  • Baseline Behavior: Individual baseline levels of drug intake can modulate the effect of 18-MC, an important factor for experimental design and data analysis [1].
  • Mechanism of Action: The primary mechanism is antagonism of α3β4 nicotinic receptors [2] [3]. However, its effects are distinct from its metabolite noribogaine, which acts via upregulation of GDNF in the VTA—a mechanism not shared by 18-MC [4].
  • Toxicology: Preclinical data indicates 18-MC does not generate tremors or cause cerebellar Purkinje cell damage, unlike ibogaine [2]. However, cardiac safety assessments (e.g., hERG channel inhibition) should be monitored [3].

References

18-MC drug self-administration reduction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Mechanism of Action

18-MC is a synthetic derivative of the natural alkaloid ibogaine. Unlike ibogaine, it lacks the toxic side effects like tremors, bradycardia, and damage to brain cells such as Purkinje cells, making it a safer candidate for therapeutic development [1].

Its primary mechanism involves the blockade of α3β4 nicotinic receptors in specific brain regions [2]. This action indirectly modulates the mesolimbic dopamine pathway, often called the brain's "reward system." By blunting the drug-induced release of dopamine in areas like the nucleus accumbens, 18-MC reduces the reinforcing properties that make substances of abuse so addictive [1] [2].

The diagram below illustrates this proposed mechanism.

G focusnode Proposed Mechanism of 18-MC Drug of Abuse\n(e.g., Nicotine, Cocaine) Drug of Abuse (e.g., Nicotine, Cocaine) α3β4 Nicotinic Receptors α3β4 Nicotinic Receptors Drug of Abuse\n(e.g., Nicotine, Cocaine)->α3β4 Nicotinic Receptors  Activates Mesolimbic Dopamine\nPathway (VTA to NAc) Mesolimbic Dopamine Pathway (VTA to NAc) α3β4 Nicotinic Receptors->Mesolimbic Dopamine\nPathway (VTA to NAc)  Normally Modulates 18-MC 18-MC 18-MC->α3β4 Nicotinic Receptors  Antagonizes/Blocks Dopamine Release in\nNucleus Accumbens Dopamine Release in Nucleus Accumbens 18-MC->Dopamine Release in\nNucleus Accumbens  Blunts/Reduces Mesolimbic Dopamine\nPathway (VTA to NAc)->Dopamine Release in\nNucleus Accumbens  Increases Reinforcing Effects\n& Drug Seeking Reinforcing Effects & Drug Seeking Dopamine Release in\nNucleus Accumbens->Reinforcing Effects\n& Drug Seeking  Mediates

Diagram 1: Proposed anti-addictive mechanism of 18-MC. 18-MC is thought to block α3β4 nicotinic receptors, which in turn blunts the drug-induced surge of dopamine in the nucleus accumbens, a key event in the reinforcing properties of addictive substances [1] [2]. VTA: Ventral Tegmental Area; NAc: Nucleus Accumbens.

Efficacy Against Different Substances

18-MC demonstrates efficacy in reducing self-administration of multiple classes of addictive drugs. The table below summarizes key quantitative findings from animal studies.

Substance Effective Dose Range Key Findings Reported Potency
Nicotine [3] 1-40 mg/kg (IP) Dose-dependently reduced intravenous self-administration. Effects lasted ≥24 hours. Most potent effect
Methamphetamine [3] 1-40 mg/kg (IP) Dose-dependently reduced intravenous self-administration. Effects lasted ≥24 hours. Least potent effect
Cocaine [2] 40 mg/kg (IP) Blocked music cue-induced reinstatement of drug-seeking behavior. --
Morphine [1] -- Reduced self-administration and blocked locomotor sensitization. --
Alcohol [2] -- Reduced self-administration in rats. --

Detailed Experimental Protocol

The following workflow details a standard protocol for assessing 18-MC's efficacy in blocking cue-induced reinstatement of drug seeking, a model for human relapse [2].

G focusnode Relapse Reinstatement Model Workflow A 1. Training & Conditioning B 2. Self-Administration A->B A_detail Rats are trained to press a lever for an IV infusion of cocaine (e.g., ~0.4 mg/kg/infusion). Each infusion is paired with a complex contextual cue, such as a specific piece of music. A->A_detail C 3. Extinction B->C B_detail Animals learn to self-administer the drug. The musical cue becomes a conditioned stimulus (CS) predicting drug availability. B->B_detail D 4. Reinstatement Test C->D C_detail Drug and cue are withheld. Lever pressing no longer results in an infusion, leading to a gradual decrease (extinction) of the drug-seeking behavior. C->C_detail D_detail After extinction, the musical cue is presented again without the drug. This reliably induces a robust reinstatement of drug-seeking (lever pressing). Pretreatment with 18-MC (40 mg/kg, IP) blocks this cue-induced reinstatement. D->D_detail

Diagram 2: Key phases of the relapse reinstatement model used to evaluate 18-MC's efficacy in preventing cue-induced drug-seeking behavior [2].

Key Materials & Reagents

  • Animals: Female Sprague-Dawley rats (approximately 250g at start) [2].
  • Drugs: Cocaine HCl (~0.4 mg/kg/infusion, dissolved in 0.9% saline) [2], 18-MC (e.g., 40 mg/kg, sourced from commercial suppliers like Obiter Research LLC) [2].
  • Apparatus: Operant conditioning chambers (Skinner boxes) equipped with levers, infusion pumps, and a sound system for audio cue delivery [2].

Procedure Details

  • Training & Conditioning: Over multiple sessions, rats are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of cocaine. Each infusion is paired with the presentation of a complex contextual cue, such as a specific piece of music [2].
  • Self-Administration: Animals stabilize their drug intake, and the music cue becomes a conditioned stimulus (CS) strongly associated with the drug's effects [2].
  • Extinction: The drug and the conditioned cue are removed. When the animal presses the lever, it no longer receives an infusion or hears the music. Over sessions, the drug-seeking behavior (lever pressing) gradually diminishes [2].
  • Reinstatement Test: To test for relapse, the conditioned musical cue is presented again, but no drug is delivered. This exposure typically causes a significant resurgence of drug-seeking behavior. The critical test involves administering 18-MC (e.g., 40 mg/kg, IP) prior to the reinstatement session, which has been shown to block this cue-induced relapse [2].

Application Notes for Researchers

  • Dosing and Administration: The effective dose range of 18-MC in rodent studies is typically 1-40 mg/kg, administered intraperitoneally (IP). The effects, particularly on self-administration, can be long-lasting, persisting for 24 hours or more after a single administration [3]. Oral administration has also been shown to be effective in reducing nicotine self-administration [1].
  • Neurochemical Endpoints: To confirm the mechanism and effect, you can measure extracellular dopamine in key brain regions like the Nucleus Accumbens (NAc) and Basolateral Amygdala (BLA) using in vivo microdialysis. Successful 18-MC treatment should blunt the dopamine surge elicited by the drug or drug-associated cues [2].
  • Model Selection: The reinstatement model is highly relevant for studying relapse. The use of a complex, salient cue like music may more effectively mimic real-world triggers for human addiction compared to simple tones or lights [2].

Reference List

  • Sciencedirect Topics. 18 Methoxycoronaridine - an overview. Topics in Neuroscience. Retrieved from: https://www.sciencedirect.com/topics/neuroscience/18-methoxycoronaridine
  • PubMed. 18-MC reduces methamphetamine and nicotine self-administration in rats. Neuroreport (2000). Retrieved from: https://pubmed.ncbi.nlm.nih.gov/10884062/
  • Graphviz. DOT Language. Retrieved from: https://graphviz.org/doc/info/lang.html
  • Color Hex. Google New Color Palette. Retrieved from: https://www.color-hex.com/color-palette/51381
  • PMC. 18-Methoxycoronaridine Blocks Context-induced Reinstatement.... Pharmacol Biochem Behav. (2012). Retrieved from: https://pmc.ncbi.nlm.nih.gov/articles/PMC3526685/
  • Partner Marketing Hub - Google. Color palette. Retrieved from: https://partnermarketinghub.withgoogle.com/brands/google-news/visual-identity/color-palette/

References

Comprehensive Research Application Notes: Investigating Sucrose Intake Reduction in Obesity Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Context

Obesity represents one of the most serious contemporary public health challenges, characterized by excessive fat accumulation that predisposes individuals to numerous adverse health conditions. The pathophysiology of obesity involves a complex interplay of genetic, metabolic, environmental, and behavioral factors that disrupt energy homeostasis. According to recent epidemiological data, the age-adjusted prevalence of obesity in the United States has reached 35.0% for men and 40.4% for women, with severe obesity (BMI > 40 kg/m²) representing the fastest-growing segment [1]. The economic impact is substantial, with estimated healthcare costs ranging between $147-210 billion annually in the U.S. alone [1]. Beyond simple energy imbalance, obesity pathogenesis involves dysregulation of multiple signaling pathways governing appetite regulation, adipogenesis, thermogenesis, and systemic inflammation [2].

The role of dietary sucrose and added sugars in obesity development remains a subject of intense scientific investigation and debate. While obesity rates have climbed dramatically over recent decades, analysis of consumption patterns reveals that sugar intake has actually declined in parallel with a slowing in the annual rate of obesity increase [1]. However, the US population still consumes approximately 300% of the recommended daily amount of added sugar, with significant public health implications [1]. The scientific consensus from extensive evidence indicates that the form of sugar consumption (liquid versus solid) may be more metabolically significant than the total quantity alone, with sugar-sweetened beverages demonstrating particularly strong associations with adverse metabolic outcomes [3] [4]. This application note provides a comprehensive experimental framework for investigating sucrose intake reduction strategies within obesity research and therapeutic development.

Sucrose Consumption and Obesity Pathogenesis

Differential Metabolic Effects of Sugar Formulation

The physical state of dietary sucrose consumption—whether consumed in liquid or solid form—appears to significantly influence its metabolic impact. Substantial evidence indicates that sugar-sweetened beverages (SSBs) pose particular concerns for weight gain and metabolic dysfunction, while sugars incorporated into solid foods show less pronounced effects. Animal studies demonstrate that consumption of liquid sucrose in drinking water leads to significantly increased energy consumption, body weight gain, and fat accumulation compared to equivalent amounts of sucrose incorporated into solid chow diets [4]. These findings align with human observational studies where SSB consumption consistently correlates with obesity and metabolic syndrome, while studies examining sugars from solid sources frequently report null findings [3].

The mechanisms underlying this formulation-dependent effect involve multiple physiological pathways. Liquid sugars exhibit faster gastric emptying times, leading to more rapid absorption of fructose components and subsequent hepatic fat accumulation through de novo lipogenesis [3]. Additionally, SSBs produce incomplete energy compensation at subsequent meals compared to solid forms, potentially leading to overconsumption [3]. The fructose component of sucrose may be particularly problematic, as its metabolism bypasses key regulatory enzymes like phosphofructose kinase-1, potentially promoting hepatic lipogenesis and insulin resistance [3]. Critically, the sensory experience of sweetened beverages differs substantially from solid foods, potentially disrupting normal satiety signaling mechanisms that would otherwise constrain energy intake.

Clinical and Epidemiological Evidence

Recent analyses of NHANES data (2007-2016) examining nutrient intakes in morbidly obese US adults reveal poor alignment with Dietary Guidelines for Americans, particularly regarding nutrients of public health concern like fiber and calcium [5]. The data show that morbidly obese individuals frequently report special diets, with up to 28% of this population disclosing at least one special dietary practice [5]. Interestingly, total energy intake was not consistently associated with BMI in participants with morbid obesity, suggesting complex metabolic adaptations in established obesity [5].

Table 1: Comparative Analysis of Liquid vs. Solid Sucrose Effects on Metabolic Parameters

Parameter Liquid Sucrose Solid Sucrose Research Evidence
Energy Compensation Incomplete compensation at subsequent meals More complete compensation Human observational studies [3]
Body Fat Accumulation Significantly increased Less pronounced effects Animal studies [4]
Hepatic Metabolism Promotes de novo lipogenesis Reduced lipogenic potential Fructose metabolism studies [3]
Glucose Intolerance Correlated with consumption Less strongly associated Correlation with adiposity [4]
Satiation Signaling Weaker satiety signals Stronger satiety signals Appetite regulation studies [3]

The controversial nature of sugar's role in obesity must be acknowledged. Some researchers argue that current public health recommendations to reduce all forms of free sugars may represent overextrapolation from SSB studies, as evidence for detrimental effects of solid sugar sources remains limited [3] [6]. The nutrient dilution effect—where high-sugar foods displace more nutrient-dense options—may represent a primary concern rather than sugar-specific toxicological effects at typical consumption levels [3]. This nuanced understanding is essential for designing targeted dietary interventions and pharmaceutical approaches that address the most metabolically detrimental forms of sugar consumption.

Key Signaling Pathways in Obesity

Molecular Regulation of Energy Homeostasis

Body weight regulation involves complex neuroendocrine circuits that integrate peripheral metabolic signals with central nervous system regulation of energy intake and expenditure. The melanocortin system in the hypothalamus serves as a master regulator, processing signals from various peripheral hormones including leptin, insulin, and gut-derived peptides [2]. These signals converge to regulate appetite through neuropeptide Y and pro-opiomelanocortin neurons, which in turn influence food-seeking behavior and energy expenditure. Dysregulation of these pathways represents a fundamental mechanism in obesity pathogenesis, with leptin resistance representing a particularly well-characterized defect in both human and rodent obesity [2].

The mitogen-activated protein kinase pathways play crucial modulatory roles in obesity-relevant processes. The MAPK signaling cascade—comprising extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 MAPK pathways—participates in appetite regulation, adipogenesis, glucose homeostasis, and thermogenesis [2]. For instance, ERK1/2 enhances glucose-stimulated POMC expression in hypothalamic neurons, promoting anorexigenic effects, while JNK activation in the CNS mediates leptin's effects on AgRP neurons in high-fat diet-fed mice [2]. The role of MAPK signaling in adipogenesis appears context-dependent, with ERK signaling being indispensable for early adipocyte differentiation, while sustained ERK activation may actually inhibit adipogenesis through PPARγ phosphorylation [2].

Incretin Pathways and Therapeutic Targets

The glucagon-like peptide-1 pathway has emerged as a particularly important therapeutic target for obesity management. GLP-1, a gut-derived hormone, reduces appetite through direct action on hypothalamic neurons and delays gastric emptying, promoting satiation [2]. Beyond its effects on food intake, GLP-1 also enhances glucose-stimulated insulin secretion, making it a dual-purpose target for obesity and type 2 diabetes management. The successful development of GLP-1 receptor agonists represents a breakthrough in obesity pharmacotherapy, with medications like liraglutide and semaglutide demonstrating substantial efficacy for weight management [7]. More recently, dual GIP-GLP-1 receptor agonists like tirzepatide have shown even greater efficacy, highlighting the therapeutic potential of targeting multiple incretin pathways simultaneously [7].

Table 2: Key Signaling Pathways in Obesity and Their Therapeutic Implications

Pathway Major Components Obesity-Related Functions Therapeutic Targeting
MAPK Signaling ERK1/2, JNK, p38 MAPK Appetite regulation, adipogenesis, insulin sensitivity Investigational inhibitors
GPCR Signaling GLP-1R, GIPR Appetite suppression, glucose homeostasis GLP-1 agonists, dual agonists [7]
Leptin Signaling Leptin receptor, JAK-STAT Long-term energy balance, satiety signaling Leptin therapy (limited efficacy)
Insulin Signaling IRS, PI3K, AKT Nutrient storage, metabolic regulation Insulin sensitizers
Adipogenesis PPARγ, C/EBP Fat cell differentiation, lipid storage PPARγ modulators

The following diagram illustrates the major signaling pathways involved in obesity pathogenesis and their interconnections:

ObesityPathways Major Signaling Pathways in Obesity Pathogenesis cluster_central Central Nervous System cluster_peripheral Peripheral Signaling cluster_mapk MAPK Signaling Pathway cluster_processes Energy Balance Processes Hypothalamus Hypothalamic Regulation POMC POMC Neurons (Anorexigenic) Hypothalamus->POMC AgRP AgRP/NPY Neurons (Orexigenic) Hypothalamus->AgRP FoodIntake Food Intake POMC->FoodIntake Decreases AgRP->FoodIntake Increases Adipose Adipose Tissue (Leptin) Adipose->Hypothalamus Leptin Gut Gut Hormones (GLP-1, GIP) Gut->Hypothalamus GLP-1/GIP Pancreas Pancreas (Insulin) Pancreas->Hypothalamus Insulin MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates MAPK->FoodIntake Modulates EnergyExpenditure Energy Expenditure MAPK->EnergyExpenditure Regulates Adipogenesis Adipogenesis MAPK->Adipogenesis Controls InsulinSensitivity Insulin Sensitivity MAPK->InsulinSensitivity Impacts FoodIntake->Adipogenesis Promotes EnergyExpenditure->Adipogenesis Reduces Adipogenesis->InsulinSensitivity Impairs

Experimental Protocols for Sucrose Intake Reduction Studies

Dietary Study Design and Sucrose Manipulation

Well-controlled dietary studies are essential for investigating the metabolic effects of sucrose reduction. For rodent models, the protocol should include a minimum 2-week acclimatization period with standard chow diet before randomization into experimental groups based on baseline body weight and body composition measurements [4]. Diets should be precisely formulated using research-grade ingredients with controlled macronutrient distribution. A typical protocol might include: (1) control group (standard diet with 30% kcal from sucrose), (2) liquid sucrose group (standard diet + 50% wt/vol sucrose water), and (3) reduced sucrose group (diet with <5% kcal from sucrose) [4]. The sucrose solutions should be prepared fresh weekly by dissolving food-grade sucrose in purified water, with bottles changed regularly to prevent microbial contamination. For pair-feeding protocols, the daily food intake of ad libitum-fed animals is measured and provided to pair-fed animals the following day to control for caloric intake differences.

In human clinical trials, dietary interventions should implement strict sucrose control while maintaining energy balance for weight maintenance studies. The protocol typically includes a run-in period with controlled provision of all foods and beverages, followed by randomization to either continued low-sucrose diet (<5% energy from free sugars) or high-sucrose diet (>20% energy from free sugars) [3]. For cross-over designs, participants serve as their own controls with appropriate washout periods between conditions. Dietary adherence should be monitored through multiple 24-hour dietary recalls, food frequency questionnaires, and potential biomarkers such as δ¹³C values for added sugar and corn syrup consumption. For free-living studies, participants receive comprehensive nutritional guidance, meal plans, and regular counseling sessions to support dietary adherence to prescribed sucrose intake goals.

Metabolic Phenotyping and Body Composition Analysis

Comprehensive metabolic characterization is essential for evaluating the effects of sucrose manipulation. Body weight should be measured consistently at the same time of day using calibrated digital scales with precision appropriate to the model system (0.1 g for rodents, 0.1 kg for humans). Body composition assessment should employ appropriate methodologies: for rodent studies, EchoMRI systems provide precise, non-invasive measurement of fat and lean mass without anesthesia [4]; for human studies, DXA scans offer the gold standard for body composition analysis, though bioelectrical impedance provides a practical alternative for frequent measurements [1].

Energy metabolism assessment requires specialized equipment but provides crucial mechanistic insights. For comprehensive phenotyping, animals or human participants should be housed in indirect calorimetry systems that continuously measure oxygen consumption and carbon dioxide production, enabling calculation of energy expenditure and respiratory quotient [4]. Measurements should be conducted over multiple 24-hour periods to capture circadian variations and adapt to the chamber environment. The TSE PhenoMaster/LabMaster system or equivalent should be used with measurements taken at 6-minute intervals for the entire monitoring period [4]. Physical activity should be simultaneously monitored using integrated laser beam arrays or accelerometry to account for activity-related energy expenditure. Additional metabolic parameters including food intake, water consumption, and feeding patterns should be automatically recorded when possible to minimize handling stress.

Molecular and Biochemical Analysis

Tissue-specific molecular analyses provide critical mechanistic insights into sucrose reduction effects. For gene expression profiling, tissues (hypothalamus, liver, adipose depots, skeletal muscle) should be collected, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction. RNA quality should be verified before proceeding with RT-PCR analysis of target genes using validated primer sets and appropriate reference genes [8]. For comprehensive screening, microarray analysis or RNA-seq can be performed following standard protocols including RNA quality assessment, library preparation, sequencing, and bioinformatic analysis for differential expression [8].

Protein analysis should include both signaling pathway activation and metabolic enzyme expression. Western blotting remains the standard approach for quantifying protein phosphorylation states in signaling pathways. Tissues should be homogenized in appropriate lysis buffers containing phosphatase and protease inhibitors, with protein concentrations determined by BCA assay. For MAPK pathway analysis, antibodies against phosphorylated and total ERK1/2, JNK, and p38 should be used [2]. Immunohistochemical analysis of adipose tissues provides spatial information about protein distribution and cellular localization [8]. Metabolic assessments should include oral glucose tolerance tests, insulin tolerance tests, and measurements of circulating hormones (leptin, insulin, GLP-1) and lipids. Hepatic lipid content should be quantitatively determined using Soxhlet extraction or enzymatic assays [4].

Therapeutic Applications and Clinical Translation

Recent Advances in Obesity Pharmacotherapy

The landscape of obesity pharmacotherapy has evolved dramatically with the introduction of incretin-based therapies that produce unprecedented efficacy. The 2025 Canadian obesity guideline update provides evidence-based recommendations for pharmacotherapy, emphasizing long-term use for sustained weight loss and maintenance [7]. These guidelines recommend the use of measures of central adiposity in addition to ethnicity-specific BMI thresholds to guide treatment initiation decisions [7]. Approved medications include semaglutide 2.4 mg weekly, tirzepatide (5 mg, 10 mg, or 15 mg weekly), liraglutide 3 mg daily, naltrexone–bupropion, and orlistat, each with specific indications based on BMI thresholds and comorbid conditions [7].

These pharmacotherapies demonstrate pleiotropic benefits beyond weight reduction. Semaglutide has proven effective for reducing major adverse cardiovascular events in people with established atherosclerotic cardiovascular disease and BMI ≥27 [7]. Tirzepatide shows significant benefits for people with heart failure with preserved ejection fraction, improving both cardiovascular outcomes and heart failure symptoms [7]. For patients with prediabetes, liraglutide, orlistat, and tirzepatide all demonstrate capacity to reduce progression to type 2 diabetes, while semaglutide can promote normoglycemia [7]. These disease-modifying effects underscore the importance of targeting obesity as a fundamental driver of multiple chronic conditions.

Implications for Sucrose Reduction Strategies

The mechanistic insights gained from obesity pathophysiology research provide rational basis for sucrose reduction strategies. As pharmacological approaches increasingly target gut-brain axis signaling, dietary interventions that modulate these same pathways may produce synergistic benefits. The demonstrated efficacy of GLP-1 receptor agonists highlights the importance of satiety signaling in weight management, suggesting that dietary patterns that enhance natural gut hormone secretion may provide complementary benefits to pharmacotherapy [2]. Additionally, the differential effects of liquid versus solid sucrose on metabolic outcomes suggest that beverage reformulation may represent a more impactful public health strategy than overall sugar reduction [3] [4].

Future research should explore interaction effects between pharmacological agents and dietary composition, particularly regarding sucrose intake. As these potent new anti-obesity medications alter appetite regulation and food reward processing, their impact on dietary preferences and sugar consumption patterns warrants investigation. Additionally, the potential for combination approaches employing both pharmacological and dietary interventions should be systematically evaluated, with particular attention to sequencing, dosing, and individual predictors of treatment response. The evolving understanding of obesity as a heterogeneous disorder with multiple distinct pathophysiological subtypes further suggests that precision nutrition approaches matching specific dietary interventions (including sucrose reduction) to individual pathophysiology may optimize therapeutic outcomes.

Conclusion

The investigation of sucrose intake reduction in obesity management represents a multidisciplinary research domain requiring integration of nutritional science, metabolic physiology, molecular biology, and clinical therapeutics. The experimental protocols outlined provide comprehensive methodologies for studying sucrose manipulation effects across model systems and translational stages. The differential metabolic impacts of liquid versus solid sucrose formulations highlight the importance of considering food matrix effects in dietary study design and public health recommendations. The continuing elucidation of molecular pathways governing energy homeostasis offers increasingly sophisticated targets for therapeutic intervention, while also providing mechanistic insights that can inform nutritional strategies. As obesity pharmacotherapy evolves rapidly with the introduction of increasingly effective agents, opportunities emerge for combination approaches that integrate dietary sucrose modification with pharmacological management to optimize metabolic outcomes across diverse patient populations.

References

Comprehensive Application Notes and Protocols: 18-Methoxycoronaridine (18-MC) for Attenuation of Locomotor Sensitization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Neurobiological Mechanism

Behavioral sensitization represents a progressive and enduring enhancement of locomotor responses following repeated intermittent exposure to drugs of abuse, a phenomenon that persists for months or even years after drug cessation and is implicated in addiction vulnerability and relapse. [1] [2] 18-Methoxycoronaridine (18-MC) is a synthetic iboga alkaloid congener that functions as a specific negative allosteric modulator (antagonist) of α3β4 nicotinic acetylcholine receptors (nAChRs). [3] Unlike its parent compound ibogaine, 18-MC exhibits a favorable safety profile with minimal neurotoxicity or adverse behavioral effects, making it a promising candidate for anti-addiction therapy. [3] [4] [5]

The primary mechanism of action through which 18-MC attenuates locomotor sensitization involves indirect modulation of the mesolimbic dopamine pathway, particularly by reducing drug-induced dopamine release in the nucleus accumbens (NAcc). [4] [5] 18-MC achieves this not through direct action on dopamine neurons, but via blockade of α3β4 nicotinic receptors in two key brain regions: the habenulo-interpeduncular pathway and the basolateral amygdala. [3] This receptor blockade ultimately normalizes the dysregulated dopamine transmission that underlies sensitization without completely abolishing basal dopamine function. Research demonstrates that 18-MC produces differential effects depending on drug exposure history—while it may modestly enhance acute drug responses in drug-naïve animals, it specifically blocks the expression of sensitized responses in drug-experienced subjects. [4] This selective action on sensitized neurocircuitry, combined with its effectiveness across multiple drug classes, positions 18-MC as a promising therapeutic agent with a unique mechanism distinct from traditional receptor antagonists.

Quantitative Data Summary of 18-MC Efficacy

Table 1: Summary of 18-MC Effects on Substance Self-Administration and Related Behaviors

Substance Species/Sex 18-MC Dose & Route Testing Interval Key Findings Source
Cocaine Female Sprague-Dawley rats 40 mg/kg, subcutaneous 19 hours post-treatment ↓ Cocaine self-administration; No alteration of cocaine-induced dopamine increase in NAC [4]
Methamphetamine Male NIH Swiss mice 10-20 mg/kg, i.p. (with METH) Days 11, 21, 28 post-challenge ↓ Behavioral sensitization expression during induction and challenge phases [1]
Nicotine Female Sprague-Dawley rats 40 mg/kg, oral gavage 30 minutes pre-test ↓ Nicotine self-administration (significant in lower baseline responders) [5]
Alcohol Male/Female P rats 10-40 mg/kg, oral gavage 30 minutes pre-test Dose-dependent ↓ alcohol intake; all doses significant in both sexes [5]
Morphine Female Sprague-Dawley rats 40 mg/kg, subcutaneous 19 hours post-treatment Blocked expression of sensitized dopamine and locomotor responses [4]

Table 2: 18-MC Pharmacological Profile and Protocol Parameters

Parameter Details Experimental Support
Primary Molecular Target α3β4 nicotinic acetylcholine receptor antagonist [3]
Key Metabolic Pathways Hepatic; multiple metabolites identified (M2, M4, M5) [3]
Effective Plasma Concentration Correlated with 40-60% reduction in cocaine self-administration [3]
Time to Peak Effect 1-2 hours post-administration (self-administration studies) [3]
Duration of Action Effects persist ≥19 hours post-administration [4]
Cardiac Safety Profile No significant effects on heart rate or blood pressure at therapeutic doses [3]
Therapeutic Specificity Reduces drug reward without affecting natural rewards at appropriate doses [3]

Experimental Protocols

Protocol 1: Induction of Behavioral Sensitization in Rodents
3.1.1 Materials and Equipment
  • Subjects: Male NIH Swiss mice (20-25 g) or female Sprague-Dawley rats (200-225 g) [1] [4]
  • Drugs: Methamphetamine HCl (1.25-2.5 mg/kg for mice) or Cocaine HCl (20 mg/kg for rats) dissolved in sterile saline [1] [2]
  • Apparatus: Locomotor activity chambers with video tracking system (e.g., SMART, San Diego Instruments) [1]
  • Environmental Controls: Sound-attenuated room with 12:12 light-dark cycle, constant temperature (22 ± 2°C) [1]
3.1.2 Sensitization Induction Procedure
  • Habituation Phase: Allow animals to acclimate to testing room for 60 minutes undisturbed with food and water. Place individually in locomotor arena for 60-minute habituation, with activity during final 30 minutes recorded as baseline. [1]
  • Acute Response Measurement (Day 1): Administer drug or saline i.p., measure locomotor activity immediately for 120 minutes at 5-minute intervals. [1]
  • Repeated Intermittent Administration (Days 2-7): Inject animals with psychostimulant or saline once daily for 7 consecutive days. Perform injections in home cages to prevent contextual association unless context-dependent sensitization is specifically studied. [1]
  • Withdrawal Period: Maintain animals in home cages without drug treatment for 4-14 days (sensitization persists for months). [1]
  • Challenge Test (Day 11+): Administer challenge dose of psychostimulant (lower than induction dose, e.g., 0.3125 mg/kg METH in mice) and measure locomotor activity for 120 minutes. Sensitization is confirmed when drug-pretreated animals show significantly enhanced locomotion compared to saline-pretreated controls. [1]
3.1.3 Data Analysis and Validation
  • Locomotor Quantification: Measure total distance traveled, horizontal activity counts, or stereotypy counts using automated tracking systems. [1]
  • Statistical Analysis: Use two-way ANOVA (pretreatment × challenge) with Bonferroni post-tests. Sensitized animals should show significantly enhanced response to challenge dose compared to both acute drug response and saline-pretreated controls. [1]
  • Context Dependence Assessment: For context-dependent sensitization, administer all injections in distinct environment; for context-independent, vary injection environments during induction. [2]
Protocol 2: Evaluating 18-MC Effects on Established Sensitization
3.2.1 18-MC Preparation and Administration
  • Formulation: Prepare 18-MC hydrochloride salt daily in sterile saline. [3] [5] For oral administration, use gavage with 3 ml/kg volume; for systemic delivery, administer subcutaneously or intraperitoneally. [5]
  • Dosing Regimen: Administer 18-MC (10-40 mg/kg) 30 minutes prior to psychostimulant challenge test for expression studies, or 30 minutes before each sensitizing injection for induction studies. [1] [5]
  • Control Groups: Include vehicle-treated sensitized animals, vehicle-treated non-sensitized animals, and 18-MC treated non-sensitized animals to control for nonspecific effects. [4]
3.2.2 Neurochemical Correlates Assessment
  • In Vivo Microdialysis: Guide cannulae into NAC shell/core subregions, collect dialysates at 10-20 minute intervals before and after drug challenges. [4]
  • Dopamine Quantification: Analyze dialysates using HPLC with electrochemical detection. Compare extracellular dopamine levels between treatment groups. [4]
  • Behavior-Neurochemistry Correlation: Conduct simultaneous measurements of locomotor activity and dopamine release in the same animals to establish direct relationships. [4]
3.2.3 Data Interpretation Criteria
  • Positive Outcome: Significant reduction in sensitized locomotor response in 18-MC treated animals compared to vehicle-treated sensitized controls, without general suppression of basal locomotion. [4]
  • Specificity Verification: Confirm that 18-MC does not alter psychostimulant pharmacokinetics (measure brain drug levels) and does not affect acute locomotor responses in drug-naïve animals at therapeutic doses. [4]

Signaling Pathways and Experimental Workflows

Neural Circuitry of 18-MC Action

G 18-MC Neural Pathways in Sensitization Stimulant Stimulant VTA VTA Stimulant->VTA Increased Dopamine Activity NAC NAC VTA->NAC Mesolimbic Pathway DA_Release DA_Release NAC->DA_Release Habenula Habenula Interpeduncular Interpeduncular Habenula->Interpeduncular Habenulo- Interpeduncular Pathway Amygdala Amygdala Amygdala->NAC Emotional Salience Sensitization Sensitization DA_Release->Sensitization MC_Effect MC_Effect MC_Effect->Habenula α3β4 nAChR Blockade MC_Effect->Interpeduncular α3β4 nAChR Blockade MC_Effect->Amygdala α3β4 nAChR Blockade

Figure 1: 18-MC acts through habenulo-interpeduncular and amygdala pathways to modulate mesolimbic dopamine system, reducing behavioral sensitization without directly blocking dopamine receptors. [3] [4]

Experimental Workflow for Sensitization Studies

G Behavioral Sensitization Protocol cluster_0 Sensitization Induction Phase cluster_1 Expression Testing Phase Habituation Habituation Baseline Baseline Habituation->Baseline 60 min in apparatus AcuteTest AcuteTest Baseline->AcuteTest Day 1: Drug/Vehicle Induction Induction AcuteTest->Induction 7 consecutive days Withdrawal Withdrawal Induction->Withdrawal 4-14 days Challenge Challenge Withdrawal->Challenge 18-MC or Vehicle pre-treatment Analysis Analysis Challenge->Analysis Locomotor activity measurement

Figure 2: Standard behavioral sensitization protocol showing induction phase with repeated psychostimulant administration followed by withdrawal period and challenge test to assess 18-MC effects. [1] [2]

Research Implications and Applications

The robust attenuation of behavioral sensitization by 18-MC across multiple drug classes positions it as a promising therapeutic candidate with potential application in substance use disorders involving cocaine, methamphetamine, nicotine, alcohol, and opioids. [3] [4] [5] Its unique mechanism of action, targeting α3β4 nicotinic receptors rather than directly blocking dopamine receptors, may translate to a clinical profile with reduced side effects compared to direct dopamine antagonists. The effectiveness of oral administration demonstrated in preclinical models further enhances its translational potential, offering a practical dosing route for clinical applications. [5]

For research applications, 18-MC serves as both a potential therapeutic agent and a valuable tool compound for investigating the role of α3β4 nicotinic receptors in addiction-related neural plasticity. The dissociation between 18-MC's effects on behavioral sensitization versus acute drug responses highlights its specific action on neuroadaptations resulting from repeated drug exposure rather than general drug effects. [4] This specificity makes it particularly useful for studying the molecular mechanisms underlying addiction vulnerability without confounding acute pharmacological blockade. Future research directions should include chronic toxicity studies, investigation of potential interactions with other medications, and clinical trials establishing efficacy and safety in human populations.

References

Application Note: Measuring 18-MC-Induced Modulation of Dopamine Sensitization in the Nucleus Accumbens

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

18-Methoxycoronaridine (18-MC) is a synthetic iboga alkaloid congener investigated for its potential in treating substance use disorders. Its primary mechanism is a selective antagonism of α3β4 nicotinic receptors [1] [2]. Unlike drugs that directly target the mesolimbic dopamine pathway, 18-MC acts on a modulating circuit—the habenulo-interpeduncular pathway [1] [2].

The diagram below illustrates the brain regions and pathways involved in this mechanism.

G MHb Medial Habenula (MHb) IPN Interpeduncular Nucleus (IPN) MHb->IPN Glutamate Projection (via Fasciculus Retroflexus) VTA Ventral Tegmental Area (VTA) IPN->VTA Inhibitory Influence NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic Projection (Mesolimbic Pathway) Effect ↓ Sensitized Dopamine Release in NAc NAc->Effect Stimulus Repeated Morphine Stimulus->MHb MC_Action 18-MC (α3β4 Nicotinic Antagonist) MC_Action->MHb MC_Action->IPN

Figure 1: 18-MC acts in the MHb and IPN to attenuate dopamine sensitization. The habenulo-interpeduncular pathway, rich in α3β4 nicotinic receptors, exerts a tonic inhibitory influence on the mesolimbic dopamine system. 18-MC administration into either the Medial Habenula (MHb) or Interpeduncular Nucleus (IPN) is believed to disrupt this modulation, ultimately dampening the sensitized dopamine response in the Nucleus Accumbens (NAc) to repeated morphine exposure [1] [2].

Summary of Key Experimental Findings

The effects of 18-MC have been characterized in vivo, with a focus on its ability to block sensitization without affecting acute responses.

Table 1: Key In Vivo Findings on 18-MC and Dopamine Sensitization in the NAc

Animal Model Opioid Regimen 18-MC Administration Key Finding on NAc Dopamine Citation
Rats Repeated Morphine (Sensitizing) Local infusion (10 µg) into MHb or IPN Blocked the sensitized increase in dopamine levels. [1]
Rats Acute Morphine Local infusion (10 µg) into MHb or IPN No effect on the acute dopamine response. [1]
Rats Morphine Self-Administration Systemic (40 mg/kg, i.p.) or local into MHb/IPN Decreased morphine self-administration. [3] [2]

Detailed Experimental Protocol

This protocol outlines the method for verifying the effect of locally administered 18-MC on morphine-induced dopamine sensitization in the NAc, based on established procedures [1].

Experimental Workflow

The following chart provides a high-level overview of the experimental timeline and procedures.

G Phase1 Phase 1: Surgical Preparation (Stereotaxic Cannula Implantation) Phase2 Phase 2: Morphine Sensitization (Repeated daily injections, 5-7 days) Phase1->Phase2 Phase3 Phase 3: Microinfusion & Measurement (18-MC administration + Dopamine measurement) Phase2->Phase3 Microinfusion Microinfusion into MHb or IPN: • 18-MC (10 µg in 0.5 µL saline) • Control: Saline vehicle Phase3->Microinfusion Measurement Dopamine Measurement in NAc: • Technique: Microdialysis • Analysis: HPLC-EC Phase3->Measurement

Figure 2: Experimental workflow for local 18-MC administration and dopamine measurement.

Materials and Reagents
  • Test Compound: 18-Methoxycoronaridine hydrochloride. Prepare a fresh solution in sterile physiological saline (0.9% NaCl) for intracerebral infusion [1].
  • Control: Sterile physiological saline (vehicle control).
  • Opioid: Morphine sulfate.
  • Animals: Adult rats (e.g., Long-Evans, 250g), individually housed with ad libitum access to food and water, maintained on a standard 12-hour light/dark cycle [2].
Step-by-Step Procedures
Phase 1: Stereotaxic Surgery for Cannula Implantation
  • Anesthetize the animal and secure it in a stereotaxic frame.
  • Implant guide cannulae targeting the Medial Habenula (MHb) and/or Interpeduncular Nucleus (IPN). Use standard stereotaxic coordinates relative to Bregma (e.g., for rat MHb: AP -3.8 mm, ML ±0.6 mm, DV -4.5 mm from skull surface [1]).
  • For simultaneous dopamine measurement, implant a microdialysis guide cannula targeting the Nucleus Accumbens core or shell.
  • Allow a minimum of 5-7 days for post-surgical recovery.
Phase 2: Induction of Dopamine Sensitization
  • Sensitization Regimen: Administer morphine (e.g., 10 mg/kg, i.p.) once daily for 5-7 consecutive days to induce a sensitized dopamine response [1].
  • Control Group: Include a control group receiving saline injections.
Phase 3: Local Microinfusion and Dopamine Measurement
  • Pre-treatment: On the test day, gently restrain the animal and insert a microinfusion cannula that extends 1 mm beyond the guide cannula into the target site (MHb or IPN).
  • Administration: Infuse 18-MC (10 µg in 0.5 µL saline) or an equal volume of saline vehicle over 1-2 minutes. Allow the drug to diffuse for an additional 1 minute before removing the cannula [1].
  • Morphine Challenge: Approximately 15-30 minutes after 18-MC pre-treatment, administer a challenge dose of morphine.
  • Dopamine Sampling:
    • Insert a microdialysis probe into the NAc.
    • Perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.0 µL/min).
    • Collect dialysate samples at 10-20 minute intervals before and after the morphine challenge.
    • Analyze dialysate dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
Data Analysis and Interpretation
  • Baseline Normalization: Express dopamine levels as a percentage of the pre-morphine baseline average.
  • Statistical Comparison: Use a two-way repeated-measures ANOVA to analyze the effects of Treatment (18-MC vs. Saline) and Time on dopamine output, followed by appropriate post-hoc tests.
  • Expected Outcome: The saline control group pre-treated with morphine will show a significant increase in NAc dopamine following the morphine challenge. The 18-MC pre-treated group should show a statistically significant attenuation of this sensitized response, while the acute response to morphine in drug-naïve animals should be unaffected [1].

Considerations for Drug Development

  • Specificity: 18-MC's action is highly specific to the sensitized state, making it a promising candidate for preventing relapse without blocking the acute effects of opioids [1].
  • Safety Profile: As a non-competitive negative allosteric modulator of α3β4 receptors, 18-MC is proposed to have a more favorable side-effect profile than non-specific nicotinic antagonists like mecamylamine, potentially avoiding peripheral side effects such as constipation and hypotension [2].
  • Broader Applicability: Preclinical evidence suggests this mechanism may extend to other substances of abuse, including methamphetamine, cocaine, and nicotine [2].

References

18-MC optimal dosing interval for efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Dosing Data and Protocols

The table below summarizes key quantitative data from animal studies on 18-MC efficacy for reducing self-administration of various substances [1] [2].

Substance Effective Doses (mg/kg) Route of Administration Dosing Interval Time of Efficacy Measurement Post-Dose
Nicotine 40 Oral Single acute dose 30 minutes [1]
Alcohol 10, 20, 40 Oral Single acute dose 30 minutes [1]
Cocaine 40 - 75 (ED50) Intraperitoneal Single acute dose 1 hour [2]
Cocaine 600 (load), then 75 (maintain) Intraperitoneal (Repeated) Once daily for 5 days 1 hour after final dose [2]
Detailed Experimental Protocols

Here are the methodologies from the key studies that generated the data above:

  • Oral Dosing for Nicotine & Alcohol [1]:

    • Subjects: Female Sprague-Dawley rats for nicotine study; male and female alcohol-preferring (P) rats for alcohol study.
    • Drug Preparation: 18-MC was dissolved in saline and prepared fresh daily.
    • Dosing Regimen: Doses (0, 10, 20, and 40 mg/kg) were administered by oral gavage in a volume of 3 ml/kg.
    • Timing: Treatment was given 30 minutes before the start of the self-administration or alcohol access session.
    • Design: A repeated-measures, counterbalanced design was used, with at least two days between drug administrations for the alcohol study.
  • Systemic (Intraperitoneal) Dosing for Cocaine [2]:

    • Dosing for ED50: A single intraperitoneal injection of 18-MC was administered, and its effect on cocaine self-administration was measured 1 hour later. The ED50 (effective dose that reduces response by 50%) was calculated to be between 40 and 75 mg/kg.
    • Repeated Dosing Protocol: A loading dose of 600 mg/kg/day was administered for 5 days, followed by a maintenance dose of 75 mg/kg/day. Effects were measured 1 hour after the final dose.

Mechanism of Action and Signaling

18-MC is a synthetic compound that acts as a specific negative allosteric modulator (antagonist) of α3β4 nicotinic acetylcholine receptors [2]. Its anti-addictive properties are not fully understood but are proposed to work indirectly by modulating the dopaminergic mesolimbic pathway, which is central to reward and reinforcement. This pathway is activated by many drugs of abuse.

The following diagram illustrates the hypothesized mechanism by which 18-MC in the habenula influences the reward pathway, ultimately reducing dopamine release in the nucleus accumbens and the reinforcing effects of drugs like nicotine and cocaine.

G Nicotine Nicotine A2 α3β4 nAChR Nicotine->A2 Cocaine Cocaine A6 Dopamine Release Cocaine->A6 A1 18-MC A1->A2 A3 Habenula Neuron A2->A3  Antagonizes A4 Inhibited Neuron A3->A4  Activates A5 VTA/Interpeduncular Nucleus A4->A5  Inhibits A5->A6  Projects & Releases A7 Nucleus Accumbens A6->A7 A8 Reduced Drug Reinforcement A7->A8  Leads to

Frequently Asked Questions (FAQs)

Q1: What is the most effective dose of 18-MC for reducing nicotine intake in rodent models? In female Sprague-Dawley rats, a single oral dose of 40 mg/kg administered 30 minutes before the test session significantly reduced nicotine self-administration. This effect was more pronounced in rats with lower baseline levels of nicotine intake [1].

Q2: How does the route of administration affect 18-MC dosing? The available data shows efficacy for both oral and intraperitoneal (IP) routes, but the effective doses differ [1] [2]. Direct comparison is difficult due to different substances tested. The oral route is advantageous for clinical development as it is non-invasive and preferred for patient use [1].

Q3: Is there a proven chronic dosing protocol for 18-MC? A repeated-dosing protocol has been tested preclinically for cocaine. A five-day regimen with a high loading dose (600 mg/kg/day IP) followed by a lower maintenance dose (75 mg/kg/day IP) was effective in reducing cocaine self-administration in rats [2]. This suggests that chronic dosing is feasible, but an optimal interval for human therapy remains to be determined.

Troubleshooting Guide

  • Lack of Efficacy in Models: If 18-MC is not showing the expected reduction in self-administration, verify the dose and timing. The 40 mg/kg oral dose was effective for nicotine and alcohol, but a higher dose or a different dosing interval may be needed for other substances. Ensure the drug is prepared correctly and administered at the documented 30-minute pre-session window [1].
  • Translating Preclinical Doses to Humans: The doses provided are for rodent models. Extrapolating these to effective and safe human doses requires formal clinical trials that establish pharmacokinetics, safety, and efficacy in humans.

References

18-MC plasma concentration correlation with efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Plasma Concentration and Efficacy Correlation

The following table summarizes the key pharmacokinetic and pharmacodynamic relationships observed in rodent studies, primarily for cocaine self-administration. The effect is measured as a reduction in the number of self-administered drug infusions [1].

Parameter Value / Observation Experimental Context
EC₅₀ (Plasma) 1.2 μM Rat, cocaine self-administration, 1 hr post single oral dose [1].
EC₅₀ (Brain) 2.2 μM Rat, cocaine self-administration, correlating brain concentration with efficacy [1].
Plasma Tmax ~2 hours Rat, after single oral administration [1].
Sustained Efficacy Effect maintained for 5 days Rat, after repeat dosing (40 mg/kg/day), despite plasma concentration dropping below EC₅₀ [1].
Key Metabolites M4 and M5 Identified in human plasma; shown to be active at target receptors (α3β4 nAChR) [1].

Experimental Workflow & Mechanistic Insights

To help researchers design and interpret their studies, the following diagrams outline the experimental workflow for establishing this relationship and the hypothesized mechanism of action for 18-MC.

workflow Animal Model Setup\n(Self-Administration) Animal Model Setup (Self-Administration) 18-MC Administration\n(Oral, IP, etc.) 18-MC Administration (Oral, IP, etc.) Animal Model Setup\n(Self-Administration)->18-MC Administration\n(Oral, IP, etc.) Pharmacokinetic Sampling\n(Plasma & Brain at Tmax, etc.) Pharmacokinetic Sampling (Plasma & Brain at Tmax, etc.) 18-MC Administration\n(Oral, IP, etc.)->Pharmacokinetic Sampling\n(Plasma & Brain at Tmax, etc.) Bioanalytical Analysis\n(LC-MS/MS for 18-MC & Metabolites) Bioanalytical Analysis (LC-MS/MS for 18-MC & Metabolites) Pharmacokinetic Sampling\n(Plasma & Brain at Tmax, etc.)->Bioanalytical Analysis\n(LC-MS/MS for 18-MC & Metabolites) Efficacy Assessment\n(Reduction in Drug Infusions) Efficacy Assessment (Reduction in Drug Infusions) Bioanalytical Analysis\n(LC-MS/MS for 18-MC & Metabolites)->Efficacy Assessment\n(Reduction in Drug Infusions) Metabolite Profiling\n(Identify M4, M5, etc.) Metabolite Profiling (Identify M4, M5, etc.) Bioanalytical Analysis\n(LC-MS/MS for 18-MC & Metabolites)->Metabolite Profiling\n(Identify M4, M5, etc.) PK/PD Modeling\n(Correlation of Exposure with Effect) PK/PD Modeling (Correlation of Exposure with Effect) Efficacy Assessment\n(Reduction in Drug Infusions)->PK/PD Modeling\n(Correlation of Exposure with Effect) In Vitro Activity Assay\n(e.g., α3β4 nAChR Binding) In Vitro Activity Assay (e.g., α3β4 nAChR Binding) Metabolite Profiling\n(Identify M4, M5, etc.)->In Vitro Activity Assay\n(e.g., α3β4 nAChR Binding) In Vitro Activity Assay\n(e.g., α3β4 nAChR Binding)->PK/PD Modeling\n(Correlation of Exposure with Effect)

A critical finding from the research is that a sustained anti-addictive effect was observed even after plasma concentrations declined. This suggests that long-term efficacy may be driven by factors beyond simple plasma PK, such as slow receptor off-kinetics, active metabolites, or neuroadaptive changes [1].

The diagram below illustrates the hypothesized mechanism of 18-MC and its metabolites, which is essential for interpreting efficacy data.

mechanism 18-MC Oral Administration 18-MC Oral Administration Systemic Absorption Systemic Absorption 18-MC Oral Administration->Systemic Absorption Parent Compound (18-MC) Parent Compound (18-MC) Systemic Absorption->Parent Compound (18-MC) PK Analysis Active Metabolites (M4, M5) Active Metabolites (M4, M5) Systemic Absorption->Active Metabolites (M4, M5) Metabolism Crosses Blood-Brain Barrier (BBB) Crosses Blood-Brain Barrier (BBB) Parent Compound (18-MC)->Crosses Blood-Brain Barrier (BBB) Distribution Active Metabolites (M4, M5)->Crosses Blood-Brain Barrier (BBB) Distribution (Putative) Binds α3β4 nAChR\nin Habenula Binds α3β4 nAChR in Habenula Crosses Blood-Brain Barrier (BBB)->Binds α3β4 nAChR\nin Habenula Negative Allosteric Modulation Negative Allosteric Modulation Binds α3β4 nAChR\nin Habenula->Negative Allosteric Modulation Reduced Dopamine Release\nin Nucleus Accumbens Reduced Dopamine Release in Nucleus Accumbens Negative Allosteric Modulation->Reduced Dopamine Release\nin Nucleus Accumbens Observed Efficacy\n(Reduced Drug Seeking) Observed Efficacy (Reduced Drug Seeking) Reduced Dopamine Release\nin Nucleus Accumbens->Observed Efficacy\n(Reduced Drug Seeking) 18-MC 18-MC Noribogaine Noribogaine 18-MC->Noribogaine Metabolism Upregulates GDNF in VTA Upregulates GDNF in VTA Noribogaine->Upregulates GDNF in VTA Different Mechanism Reduces Alcohol Consumption Reduces Alcohol Consumption Upregulates GDNF in VTA->Reduces Alcohol Consumption

Key Troubleshooting & FAQs for Researchers

Based on the available data, here are some anticipated challenges and their solutions for researchers working with 18-MC.

  • FAQ: Why does the efficacy of 18-MC last for days while its plasma concentration drops below the EC₅₀?

    • Answer: This is a key characteristic observed in preclinical studies. The sustained effect is likely due to its slow dissociation from target receptors (e.g., α3β4 nAChRs) in the brain, creating a long-lasting functional impact even after systemic clearance [1]. Investigate receptor occupancy and off-rate kinetics in your models.
  • FAQ: Should I only measure the parent 18-MC compound for PK/PD analysis?

    • Answer: No. Human data shows that active metabolites (M4 and M5) are formed and also act as potent antagonists at the α3β4 nAChR target [1]. Your bioanalytical method must be able to identify and quantify these major metabolites to build a complete PK/PD model.
  • FAQ: How do I interpret a weak correlation between plasma concentration and effect in my study?

    • Answer: Plasma concentration is often a surrogate for drug levels at the site of action [2]. A weak correlation may indicate:
      • Active metabolites are contributing to the effect but are not being measured.
      • The relationship between brain concentration and plasma concentration is not linear or is delayed.
      • The drug induces long-term neuroadaptations (e.g., via GDNF signaling) that outlast its presence in the system [3]. Consider measuring brain tissue concentrations and conducting microdialysis studies to better understand the central PK.
  • FAQ: My bioanalytical method for 18-MC in plasma is inconsistent. What should I validate?

    • Answer: Follow the emerging regulatory standards for biomarker bioanalysis, which emphasize Context of Use (COU). While ICH M10 is a starting point for chromatography assays, it explicitly does not cover all biomarker complexities [4]. Key steps include:
      • Demonstrating parallelism for quantitative accuracy.
      • Using a surrogate matrix for calibration standards if needed.
      • Fully validating the method for the specific intended use (e.g., absolute quantification vs. relative change) [4].

Research Recommendations

To advance the understanding of 18-MC's PK/PD relationship, you could focus on the following in your research:

  • Metabolite Characterization: Prioritize the identification and functional profiling of all major human metabolites of 18-MC, as they likely contribute significantly to its overall efficacy and safety profile [1].
  • Brain Penetration Studies: Conduct experiments to directly measure the concentration of 18-MC and its key metabolites in the brain extracellular fluid (e.g., via microdialysis) and correlate these levels with both target engagement and behavioral outcomes [2].
  • Mechanism of Sustained Action: Investigate the precise molecular reason for the long duration of effect, such as by measuring the dissociation rate of 18-MC from the α3β4 nAChR and studying downstream neurotrophic effects [1] [3].

I hope this structured technical overview provides a solid foundation for your support center. The field of biomarker bioanalysis is evolving rapidly, so staying current with FDA and EMA guidance on method validation will be crucial [4].

References

reducing 18-MC side effects in research models

Author: Smolecule Technical Support Team. Date: February 2026

18-MC Preclinical Safety & Experimental Data

The table below consolidates quantitative and qualitative findings on 18-MC's profile from the reviewed literature.

Aspect Findings for 18-MC Comparative Findings (Ibogaine) Relevant Study Details
General Safety Profile "Does not generate tremors, induce bradycardia, or cause damage to Purkinje cells or general brain toxicity" [1]. Associated with tremors, ataxia, and cerebellar toxicity (damage to Purkinje cells) [1] [2] [3]. Preclinical data from animal models (e.g., rats) [1].
Cardiovascular Effects Did not significantly alter spontaneous contractions of the rat isolated portal vein at 10 μM [2]. Caused a concentration-dependent enhancement of spontaneous contractions in the same model [2]. In vitro study on smooth muscle preparations [2].
Interaction with μ-opioid Receptors Modulated electrically-evoked contractions in smooth muscle preparations; no evidence for a selective interaction with pre-junctional μ-opioid receptors [2]. Similar modulatory effect; also no selective interaction with μ-opioid receptors found [2]. In vitro study (guinea-pig ileum, rat vas deferens).
Purinergic Transmission Caused a significant enhancement of purinergic contractions in the rat vas deferens and guinea-pig bladder [2]. Showed a similar pronounced enhancement of purinergic contractions [2]. A novel finding noted as worthy of further investigation [2].
Effective Dosing (Preclinical) Doses of 10-40 mg/kg (intraperitoneal, i.p.) significantly reduced morphine self-administration in rats [3]. Information not covered in the provided results. A single dose of 40 mg/kg produced effects lasting at least two weeks [3].

Based on the general safety data, here are some foundational FAQs for your support resource.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the primary safety advantage of 18-MC over its parent compound, ibogaine?

    • Answer: The key advantage is that 18-MC lacks the neurotoxic and tremorigenic (tremor-causing) side effects associated with ibogaine. Preclinical studies specifically note that 18-MC does not cause damage to Purkinje cells in the cerebellum or induce tremors, which are chief concerns with ibogaine therapy [1] [3].
  • FAQ 2: Are there any known cardiovascular effects of 18-MC that researchers should monitor?

    • Answer: While one study suggests 18-MC may have a better cardiovascular profile than ibogaine, it is not without effects on certain systems. Researchers should be aware of its potential to enhance purinergic neurotransmission in tissues like the vas deferens and bladder. Monitoring cardiovascular parameters in in vivo models remains a prudent practice [2].

Example Experimental Protocol

To help standardize research, here is a summarized protocol for a common preclinical assay based on the search results.

Objective: To evaluate the effect of 18-MC on opioid self-administration in a rat model.

  • Animals: Rats (e.g., 12-week-old) [3].
  • Opioid Regimen: Morphine (e.g., 0.04 mg/kg/infusion) delivered intravenously (i.v.) over several weeks [3].
  • 18-MC Administration:
    • Route: Intraperitoneal (i.p.) injection [3].
    • Doses: 10, 20, 30, or 40 mg/kg [3].
    • Schedule: Single or multiple doses administered prior to or during self-administration sessions. Note that multiple doses of 40 mg/kg have been shown to generate prolonged aftereffects [3].
  • Primary Outcome Measure: Reduction in the number of morphine infusions self-administered by the rats compared to a control group [3].

Mechanism of Action Workflow

The following diagram illustrates the key neurobiological mechanisms and experimental outcomes of 18-MC based on the reviewed literature, which is crucial for understanding its effects in research models.

G cluster_0 Key Experimental Findings 18 18 MC 18-MC Administration NAC Dopamine Release in Nucleus Accumbens MC->NAC Blunts VTA α3β4 nAChRs in MHb MC->VTA Antagonizes AddictionBehaviors Reduction in Addiction Behaviors NAC->AddictionBehaviors Leads to VTA->AddictionBehaviors Contributes to KeyFindings Key Experimental Findings KeyFindings->AddictionBehaviors Includes A ↓ Nicotine SA B ↓ Morphine SA C Alleviates Withdrawal D Changes CPP

References

18-MC metabolic pathway inhibition strategies

Author: Smolecule Technical Support Team. Date: February 2026

18-MC Metabolic Pathway

The primary known metabolic pathway for 18-Methoxycoronaridine (18-MC) is its conversion to 18-Hydroxycoronaridine (18-HC). The table below summarizes the quantitative data for this reaction [1].

Enzyme Reaction Kₘ (µM) Vₘₐₛ (nmol/mg/min)
CYP2C19 (in cDNA-expressed microsomes) O-demethylation (18-MC → 18-HC) 1.34 0.21
Enzymes in Human Liver Microsomes O-demethylation (18-MC → 18-HC) 2.81 - 7.9 0.045 - 0.29

This metabolic relationship can be visualized as follows:

MC_Metabolism MC 18-MC HC 18-HC MC->HC O-demethylation CYP CYP2C19 CYP->CYP Catalyzes

Diagram: The primary metabolic pathway of 18-MC to 18-HC is catalyzed by the enzyme CYP2C19.

Key Consideration for Experimental Design

A critical factor to consider in your experiments is the genetic polymorphism of CYP2C19. This enzyme's activity varies across different human populations, which can significantly affect the metabolism rate of 18-MC and the interpretation of your experimental results [1].

Suggested Experimental & Troubleshooting Approaches

While direct protocols for 18-MC are not available, you can build your experimental strategies based on established principles.

  • Investigate Inhibition Strategies: To inhibit the 18-MC metabolic pathway, consider using known CYP2C19 inhibitors. The study identifies S-Mephenytoin as a selective inhibitor that reduced 18-MC O-demethylation by 65% at a concentration of twice its Kᵢ value [1].
  • Adapt a General Metabolic Profiling Protocol: You can adapt high-throughput methods designed for profiling cellular energy metabolism. The principle involves treating cell lines (like HepG2) with your compound of interest (18-MC) and specific metabolic inhibitors, followed by measuring output (e.g., ATP levels) to determine metabolic dependencies [2].
  • Employ Standard Assays for Validation: The initial study used HPLC-ESI-MS-MS to separate and identify the metabolites of 18-MC. Catalytic studies were performed using human liver microsomes and cDNA-expressed microsomes to characterize the enzyme kinetics [1].

Tips for Further Research

To develop more comprehensive troubleshooting guides, you may need to delve deeper into the literature.

  • Search for Broader Applications: Look for recent papers that utilize 18-MC in experimental models to see if they include practical methodological details.
  • Consult Related Methodologies: Explore general experimental protocols for studying cytochrome P450 metabolism and enzyme inhibition, which can be readily adapted for 18-MC.
  • Validate Experimentally: The most reliable troubleshooting guide will be one you develop in-house by systematically testing these strategies in your specific laboratory setup.

References

FAQs on Metabolic Variability & Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the evidence for individual variability in metabolic responses?

Research shows significant interindividual variation in how people respond to the same foods or have different baseline metabolic rates.

  • Variability in Postprandial Glycemia: A 2025 study deep-phenotyped 55 participants without diabetes, giving them seven different 50g carbohydrate meals. While the average response varied by food (e.g., rice was most glucose-elevating), there was considerable individual variability [1]. For instance, while some participants had their highest glucose spike from rice, others spiked highest from potatoes or grapes [1]. The table below summarizes the overall and individual-specific findings [1].
Feature Overall Finding (Average) Evidence of Individual Variability
Highest PPGR Meal Jasmine Rice 19 of 55 participants had highest spike from rice; others spiked highest from potatoes, grapes, or bread.
Lowest PPGR Meal Black Beans Beans consistently produced low responses; mixed berries (high fiber) also produced low peaks.
Impact of Fiber Inverse correlation with PPGR Effectiveness of fiber, protein, or fat "mitigators" varied with individual insulin sensitivity.
Underlying Physiology N/A "Potato-spikers" tended to be more insulin-resistant; "grape-spikers" were more insulin-sensitive.
  • Variability in Resting Metabolic Rate (RMR): A meta-analysis found that the common standard of 1.0 kcal·kg⁻¹·h⁻¹ (one Metabolic Equivalent, or MET) overestimates most adults' true RMR [2]. The mean RMR was found to be 0.863 kcal·kg⁻¹·h⁻¹, with variations based on sex, age, and body composition [2]. The following table breaks down these variations [2].
Group Mean RMR (kcal·kg⁻¹·h⁻¹) Notes
All Adults 0.863 Contrasts with the standard 1.0 MET.
Men Higher than women -
Women Lower than men -
Adults with BMI ≥ 30 < 0.741 The lowest RMR values were observed in this group.
Older Adults Decreases with age Can be 20-25% lower in adults >70 vs. younger adults.
Q2: What methodologies are used to study metabolic variability?

1. Deep Metabolic Phenotyping Protocol [1]: This protocol is designed to link postprandial responses to underlying physiology and molecular markers.

  • Participant Cohort: Recruit adults without known diabetes. Characterize them using:
    • Gold-Standard Metabolic Tests: Assess insulin resistance via Steady-State Plasma Glucose (SSPG), beta cell function via Disposition Index, hepatic and adipocyte insulin resistance [1].
    • Omics Profiling: Collect baseline data for metabolomics, lipidomics, proteomics, and microbiome analysis [1].
  • Standardized Meal Tests: Participants consume different 50g carbohydrate meals (e.g., jasmine rice, buttermilk bread, shredded potatoes, pasta, black beans, mixed berries, grapes) on separate days, in replicate [1].
  • Mitigator Tests: On other days, preload a standard rice meal with fiber, protein, or fat (e.g., pea fiber, egg white, cream) 10 minutes before consumption [1].
  • Response Monitoring: Participants wear a Continuous Glucose Monitor (CGM) throughout the testing period to capture detailed PPGR curves. Key features extracted from CGM data include:
    • Scale: Area Under the Curve above baseline (AUC>baseline), Delta Glucose Peak.
    • Rate: Time from baseline to peak, Time to return to baseline [1].
  • Data Analysis: Correlate PPGR features with metabolic phenotypes, omics data, and meal composition.

2. Mechanistic Modeling of Signaling Pathways [3]: This computational approach models the functional impact of individual differences (e.g., sex-based gene expression) on cell signaling pathways relevant to cancer and drug mechanisms.

  • Data Input: Use normalized gene expression data from patient samples (e.g., from The Cancer Genome Atlas - TCGA) [3].
  • Model Construction: Use the Hipathia algorithm to model signal transduction through pre-defined signaling circuits from the KEGG database. The signal is propagated from receptors to effector proteins, weighted by gene expression values [3].
  • Simulating Drug Effects: To simulate a drug intervention, the expression values of the drug's target genes in the patient's profile are artificially set to a very low value (e.g., 0.001). The model is then re-run to predict the downstream effect on pathway activities and cell functionalities [3].
  • Outcome: The model outputs circuit activity profiles, which can be linked to specific cancer hallmarks or cell functions, revealing how the same drug might have different effects in different individuals [3].

Troubleshooting Common Experimental Issues

Q3: Our CGM data for PPGR is noisy and not reproducible. How can we improve reliability?
  • Problem: High within-individual variation in CGM curves for the same meal.
  • Solution: The 2025 Nature Medicine study addressed this by:
    • Conducting Replicates: Each meal test was performed at least twice per participant [1].
    • Averaging Results: The analysis was conducted using the average of each participant's replicates for each meal to reduce the effect of random within-individual variation [1].
    • Quantifying Reproducibility: They calculated Intraindividual Correlation Coefficients (ICCs), which ranged from 0.26 for beans (low PPGR) to 0.73 for pasta, showing that replication improves reliability [1].
Q4: How can we model and visualize the impact of individual variability on biological pathways?
  • Problem: Conceptualizing how individual differences (e.g., gene expression, metabolite levels) affect complex signaling networks.
  • Solution: Use a mechanistic modeling approach and visualize the core logic. The diagram below illustrates a general workflow for simulating individual variability in pathway responses, inspired by the Hipathia method [3].

VariabilityModel cluster_inputs Input Data & Model cluster_simulation Simulation & Analysis Individual1        Individual AGene Expression ProfileMetabolomic Profile Model        Mechanistic ModelSignal Propagatione.g., Hipathia Algorithm Individual1->Model Individual2        Individual BGene Expression ProfileMetabolomic Profile Individual2->Model PathwayDB        Pathway DatabaseKEGG Signaling Circuits PathwayDB->Model Activity1        Output APathway Activity State 1 Model->Activity1 Activity2        Output BPathway Activity State 2 Model->Activity2 Comparison        Differential ActivityStatistical Comparisonof Circuit Outputs Activity1->Comparison Activity2->Comparison

Diagram 1: Modeling variability with mechanistic pathways.

Signaling Pathways in Metabolic Reprogramming

Cancer cells exhibit metabolic reprogramming, and specific metabolites can influence signaling and epigenetics. The diagram below visualizes the key pathways described in the search results, particularly how the metabolite succinate can activate a pro-cancer signaling cascade via its receptor, SUCNR1 [4].

SuccinatePathway cluster_tam Tumor Microenvironment Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 Binds to PI3K PI3K SUCNR1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates HIF1a HIF1a Akt->HIF1a Stabilizes EMT EMT HIF1a->EMT Induces Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes IL6 IL6 HIF1a->IL6 Upregulates Macrophage Macrophage Polarization (M2) IL6->Macrophage

Diagram 2: SUCNR1 signaling promotes cancer progression.

References

18-MC selectivity for alpha3beta4 over other nAChRs

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology & Selectivity of 18-MC

18-MC is a synthetic congener of the iboga alkaloid, designed as a selective antagonist with a cleaner pharmacological profile than its parent compound [1] [2].

  • Primary Target: 18-MC is a potent α3β4 nicotinic acetylcholine receptor (nAChR) antagonist [1] [3].
  • Mechanism: It acts as a negative allosteric modulator, indirectly influencing the brain's reward system (mesolimbic pathway) by blocking α3β4 nAChRs in the habenulo-interpeduncular pathway and basolateral amygdala [1] [3].
  • Key Differentiator: Unlike ibogaine, 18-MC shows no meaningful affinity for the α4β2 nAChR subtype or NMDA receptors, contributing to its more targeted action and potentially improved safety profile [1].

Quantitative Binding Affinity & Selectivity Profile

The table below summarizes receptor binding data for 18-MC, illustrating its selectivity for α3β4 nAChRs over other common neuronal nAChR subtypes [4] [1].

Receptor Subtype 18-MC Affinity/Binding Notes
α3β4 nAChR Binds with measurable affinity; acts as an antagonist [1]. Primary site of action; thought to underlie anti-addictive properties [4].
α4β2 nAChR No measurable affinity [1]. Key differentiator from ibogaine; major brain nAChR.
α7 nAChR No measurable affinity [4]. Another major brain nAChR subtype.
α9α10 nAChR Competitively inhibits with high potency [1]. May contribute to effects on neuropathic pain.
Muscle-type nAChR Binds with high affinity; inhibits function [2]. Studied in Torpedo electrophys; relevance to side effects unclear.
μ-opioid receptor Modest affinity; acts as an agonist [1]. Unlike ibogaine, has no significant affinity for NMDA channels or serotonin transporter [1].

Experimental Protocols & Applications

Calcium Flux Assay for Functional Antagonism

This assay measures the ability of 18-MC to inhibit agonist-induced cation influx through nAChRs [4] [2].

  • Cell Preparation: Use HEK293 cells transfected to express the rat α3β4 nAChR [4].
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Cal-520).
  • Compound Pre-incubation: Add 18-MC to cells and incubate. Studies show potency increases with longer pre-incubation [2].
  • Receptor Stimulation: Add a potent nAChR agonist like (±)-epibatidine to induce calcium influx [4] [2].
  • Signal Measurement: Quantify the change in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR). 18-MC antagonizes the epibatidine-induced response in a noncompetitive manner [4].
Radioligand Binding Assay for Affinity and Competition

This assay measures the binding affinity of 18-MC and its competition with other ligands for the nAChR [2].

  • Membrane Preparation: Prepare membranes from nAChR-expressing cells (e.g., α3β4-transfected HEK293) or native Torpedo electric organ tissue [4] [2].
  • Incubation: Incubate membranes with a radiolabeled nicotinic agonist (e.g., [³H]epibatidine or [³H]cytisine) in the presence of increasing concentrations of unlabeled 18-MC [4] [2].
  • Separation and Measurement: Filter the mixture to separate membrane-bound radioactivity from free ligand. Measure the radioactivity on the filters [4].
  • Data Analysis: Determine the concentration of 18-MC that inhibits 50% of specific radioligand binding (IC₅₀) and calculate the inhibition constant (Kᵢ) [4].
In Vivo Self-Administration Model for Efficacy

This model assesses 18-MC's ability to reduce drug-seeking behavior in animals [5].

  • Animal Training: Train rats to self-administer an addictive substance (e.g., nicotine, cocaine) by pressing a lever for an intravenous infusion [5].
  • Baseline Establishment: Once stable self-administration is achieved, establish a baseline level of drug intake [5].
  • Drug Administration: Administer 18-MC (e.g., via oral gavage) at set doses (e.g., 10, 20, 40 mg/kg) 30 minutes before the self-administration session [5].
  • Data Collection and Analysis: Record the number of infusions earned post-treatment and compare to baseline or vehicle-control sessions. A dose-dependent reduction in self-administration indicates efficacy [5].

Experimental Workflow and Signaling Pathway

This diagram outlines the logical workflow for determining 18-MC's selectivity and mechanism of action.

G Start Start: Investigate 18-MC BindingAssay In Vitro Binding Assay Start->BindingAssay ResultSelective Result: Confirms Subtype Selectivity BindingAssay->ResultSelective FunctionalAssay In Vitro Functional Assay ResultAntagonist Result: Confirms Functional Antagonism FunctionalAssay->ResultAntagonist InVivoModel In Vivo Efficacy Model ResultEfficacy Result: Demonstrates Behavioral Efficacy InVivoModel->ResultEfficacy ResultSelective->FunctionalAssay ResultAntagonist->InVivoModel End Conclusion: Supports 18-MC as Selective α3β4 nAChR Antagonist ResultEfficacy->End

This diagram illustrates the hypothesized neural pathway through which 18-MC exerts its anti-addictive effects.

G 18 18 MC 18-MC Administration Target Blocks α3β4 nAChRs in the Medial Habenula and Interpeduncular Nucleus MC->Target Effect Reduced Dopamine Release in the Nucleus Accumbens Target->Effect Modulates Outcome Decreased Reward and Reduction in Drug-Seeking Behavior Effect->Outcome

Frequently Asked Questions (FAQ) for Troubleshooting

  • Q1: My calcium flux assay shows weak inhibition by 18-MC. What could be wrong?

    • A: First, check your pre-incubation time. The potency of 18-MC increases with longer pre-incubation periods with the receptor [2]. Ensure you are allowing sufficient time (e.g., >30 minutes) for the compound to bind. Second, verify the health and expression levels of your transfected cells.
  • Q2: How can I confirm that my observed in vivo effects are truly due to α3β4 inhibition and not off-target actions?

    • A: A strong confirmation is to use a more selective α3β4 antagonist like SR16584 as a positive control in your experiments. If both compounds produce similar behavioral or electrophysiological effects (e.g., reducing nicotine self-administration or ACh-induced currents), it strengthens the conclusion that the effect is α3β4-mediated [4] [6].
  • Q3: Are there active metabolites of 18-MC I should be aware of in my pharmacokinetic or in vivo studies?

    • A: Yes, recent patent data indicates that 18-MC has metabolites, notably M4 and M5, which also exhibit binding activity at nAChRs. When interpreting results from systemic administration, consider that these metabolites may contribute to the overall pharmacological profile [3].
  • Q4: Why is 18-MC considered to have a better safety profile than ibogaine?

    • A: Primarily due to its cleaner receptor profile. Ibogaine acts on multiple targets, including NMDA receptors, σ sites, and serotonin transporters, which are linked to neurotoxicity and cardiac risks. 18-MC has no significant affinity for these sites, making it a more specific and potentially safer investigative tool [1].

References

Methodologies for Minimizing Interference in Behavioral Tests

Author: Smolecule Technical Support Team. Date: February 2026

Interference in behavioral intervention research often stems from poorly understood active ingredients within a multi-component treatment. The following methodologies are designed to systematically identify effective components and minimize confounding interference.

  • The Multiphase Optimization Strategy (MOST): MOST is an engineering-inspired framework for optimizing behavioral interventions. It aims to build an intervention that is effective, efficient, and scalable by identifying the best combination of components. It consists of three phases [1] [2]:
    • Preparation: This phase involves defining a conceptual model, identifying core intervention components through pilot studies and qualitative work, and setting optimization criteria (e.g., effectiveness, cost, efficiency) [2].
    • Optimization: In this phase, a randomized factorial experiment (or similar efficient design) is conducted to test the identified components and their interactions. This allows researchers to determine which components are active and which introduce noise or "interference" with the overall outcome [1] [2].
    • Evaluation: The optimized intervention, comprising only the active components identified in the optimization phase, is evaluated in a standard randomized controlled trial (RCT) to confirm its efficacy [2].
  • The Sequential Multiple Assignment Randomized Trial (SMART): SMART is a trial design specifically for optimizing adaptive interventions. It helps determine the best sequencing of intervention components and the decision rules for when to intensify, switch, or augment a treatment based on a participant's ongoing response. This minimizes interference from providing an ineffective treatment for too long [1].
  • Control Systems Engineering: This approach uses intensive longitudinal data to build a dynamical systems model of an individual's behavior. A method like "Model Predictive Control" can then be used to frequently adjust the type or dosage of intervention components in response to participant progress and external "noise," thereby maintaining the desired behavioral state and minimizing interference from extraneous variables [1].
  • Single-Case Designs: These designs involve testing intervention components and their variations on a case-by-case basis. Techniques like parametric analysis (testing different dosages) and component analysis (testing different components) allow for rapid iteration and refinement of an intervention package before a large-scale trial, helping to isolate active elements from those that cause interference [1].

Experimental Protocols for Optimization

Here are detailed methodologies for key experiments cited in the search results, which can serve as templates for your troubleshooting guides.

Protocol 1: Optimization of Intervention Delivery using MOST

This protocol is based on a study applying MOST to optimize the delivery of Family Navigation (FN) for child behavioral health services [2].

  • Objective: To test four delivery strategies of an evidence-based intervention to determine which combination optimizes the primary outcome.
  • Design: A randomized 2×2×2×2 factorial design.
  • Components Tested:
    • Enhanced Care Coordination Technology vs. Usual care.
    • Community/Home-Based Delivery vs. Clinic-Based Delivery.
    • Intensive Symptom Tracking vs. Usual tracking.
    • Individually Tailored Visits vs. Structured, schedule-based visits.
  • Participants: 304 children (aged 3-12) and their families, detected as "at-risk" for behavioral health disorders at a community health center [2].
  • Primary Outcome: Achieving a family-centered goal related to accessing behavioral health services within 90 days of randomization [2].
  • Analysis: Examination of the main effects of each component and their interactions on the primary outcome. Implementation data (fidelity, acceptability, feasibility, cost) is also collected to inform the final decision [2].
  • Optimization Decision: A team of stakeholders reviews all outcome data to build the optimized intervention package based on the prespecified criteria of effectiveness, efficiency, and cost [2].
Protocol 2: Investigating Sequential Modulation of Emotional Interference

This protocol examines how the sequential repetition of emotional and perceptual properties of distractors modulates interference in a cognitive task [3].

  • Objective: To study whether emotional interference in an attentional task is modulated by the emotional content and perceptual quality of distractors in the current and previous trial.
  • Task: A parity judgment task. Participants view two digits and indicate if they have the same or different parity [3].
  • Distractors: Task-irrelevant images (emotional or neutral, either intact or blurred with a low-pass filter) are presented centrally with the digits [3].
  • Design: A balanced design manipulating:
    • Current Trial: Emotional content (emotional/neutral) and Filter (intact/blurred) of the distractor.
    • Previous Trial: Emotional content and Filter of the previous distractor.
  • Key Measures: Response times and accuracy on the parity task. The critical analysis is the interaction between the emotional content and filter conditions across consecutive trials [3].
  • Interpretation: The results indicate whether interference is driven by the retrieval of prior trial episodes or by the establishment of a perceptual set, guiding researchers on how to structure trial sequences to minimize unwanted interference [3].

Summary of Methodological Approaches

The table below summarizes the key optimization methodologies to help researchers compare and select an appropriate framework.

Methodology Primary Objective Key Feature Best Suited For
MOST [1] [2] Build an effective & efficient intervention Factorial experiments to screen multiple components Optimizing a multi-component intervention package
SMART [1] Develop an adaptive intervention Sequential randomizations to inform decision rules Interventions where response is variable and dynamic
Control Systems [1] Maintain a desired behavioral state Frequent, idiographic adjustment of intervention dosage Intensive longitudinal data (e.g., from sensors)
Single-Case [1] Refine an intervention on an individual level Rapid, iterative testing of components/dosages Pilot testing and proof-of-concept studies

Visualized Workflows for Experimental Optimization

The following diagrams, created with Graphviz, illustrate the logical workflows for the core methodologies discussed. You can use these DOT scripts as templates for your technical support materials.

MOST Experimental Workflow

This diagram outlines the three-phase Multiphase Optimization Strategy (MOST) for building and evaluating a behavioral intervention.

SMART Trial Design Logic

This diagram shows the decision-making logic of a Sequential Multiple Assignment Randomized Trial (SMART) for developing an adaptive intervention.

SMART SMART Adaptive Intervention Logic Start Begin First-Line Intervention (A) Assess 8-Week Assessment Start->Assess Responder Responder? Assess->Responder NonResp1 Non-Responder Responder->NonResp1 No Resp Continue A (Maintain) Responder->Resp Yes Rand2 Randomize to Augmentation (A+) or Switch (B) NonResp1->Rand2 inv1 Rand2->inv1

Technical FAQs & Troubleshooting Guide

Here are some frequently asked questions and troubleshooting tips that can form the core of your technical support resources.

  • We have a multi-component intervention, but our results are inconsistent. How can we identify which parts are working?

    • Recommendation: Consider using a factorial experiment following the MOST framework [1]. This design allows you to test the individual effect of each component and their interactions, directly isolating the active elements from those that may be causing interference or adding noise.
  • Participants in our trial respond very differently to the same intervention. How can we minimize interference from this variability?

    • Recommendation: A SMART design is ideal for this issue [1]. It allows you to build an adaptive intervention where the treatment is tailored based on a participant's initial or ongoing response. This minimizes the interference of providing a one-size-fits-all approach.
  • Our behavioral intervention seems effective but is too costly and complex for real-world use. How can we streamline it?

    • Recommendation: Apply the MOST framework with a specific focus on optimizing for efficiency [2]. The factorial experiment in the optimization phase will help you identify which components are essential for effectiveness. You can then remove components that offer little benefit for their cost, creating a more streamlined and cost-effective intervention.
  • When we analyze our data from a factorial experiment, how do we decide which components to keep in the final package?

    • Recommendation: The decision should be based on the pre-specified optimization goal from the Preparation phase (e.g., effectiveness, efficiency, cost) [2]. You will examine the main effects of each component. A component with a significant, positive main effect is a strong candidate for inclusion. Stakeholders should then review this data alongside implementation data (like cost and feasibility) to make the final decision on the optimized package [2].

References

18-MC selectivity vs other nicotinic antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Nicotinic Antagonists

The following table compares the binding affinity and selectivity of 18-MC with other relevant nicotinic receptor antagonists.

Compound Primary Target Binding Affinity (Ki) Key Selectivity Notes Effect on Nicotine Self-Administration
18-MC α3β4 nAChR [1] [2] Potent antagonist; high affinity for α3β4 in binding studies [2] Selective α3β4 antagonist; action not due to decreased NAc dopamine release [3] Decreased [1] [4]
AT-1001 α3β4 nAChR [3] <10 nM at α3β4; >90-fold selective over α4β2 & α7 [3] First high-affinity, selective α3β4 nAChR antagonist [3] Decreased [3]
Mecamylamine Multiple nAChR subtypes (non-selective) [1] Information missing Broad nAChR antagonist; inhibits nicotine-induced DA release [3] Decreased (when administered in specific brain regions) [1]
α-Conotoxin AuIB α3β4 nAChR [1] Information missing Selective α3β4 antagonist [1] Decreased (when administered in specific brain regions) [1]

Experimental Data on 18-MC's Effects

The table below summarizes key in vivo experimental findings that illuminate 18-MC's site-specific actions and behavioral effects.

Experiment Type Subject Dosage & Administration Key Findings Source
Local Brain Administration Female Long-Evans rats [1] 1–20 µg, intracerebrally [1] ↓ Nicotine SA (MHb, BLA, DLT); ↑ Nicotine SA (IPN); No effect (VTA) [1] [1]
Binge-like Ethanol Consumption Adult C57BL/6J mice [4] 20 & 40 mg/kg, i.p. [4] ↓ Ethanol consumption; No effect on saccharin consumption or ethanol metabolism [4] [4]
Alcohol Consumption Alcohol-preferring (P) rats [4] 40 mg/kg, i.p. [4] ↓ Ethanol consumption [4] [4]

Detailed Experimental Protocols

The key findings for 18-MC are supported by two main experimental approaches:

  • Nicotine Self-Administration & Intracerebral Administration [1]

    • Subjects: Female Long-Evans rats.
    • Procedure: Rats were trained to self-administer nicotine intravenously. After stabilization, guide cannulae were surgically implanted targeting specific brain regions (MHb, IPN, BLA, DLT, VTA).
    • Drug Administration: Immediately before testing, subjects received bilateral microinjections (1 µl volume) of 18-MC, mecamylamine, α-conotoxin AuIB, or vehicle.
    • Analysis: Nicotine infusions were recorded during the session, and injection sites were verified histologically post-mortem.
  • In Vitro Binding and Functional Assays [3] [2]

    • Binding Assays: Affinity and selectivity were determined using radioligand binding competition experiments on cell membranes expressing specific nAChR subtypes (e.g., rat α3β4, α4β2) or native Torpedo AChR membranes. [3] [2]
    • Functional Assays (Ca2+ Flux/Electrophysiology): The antagonist effect was confirmed by measuring the compound's ability to inhibit epibatidine-induced Ca2+ influx in FLIPR assays or to block epibatidine-induced currents in voltage-clamped HEK cells expressing α3β4 nAChRs. [3] [2]

Signaling Pathways and Neuroanatomy of 18-MC Action

The anti-addictive effects of 18-MC are linked to its action on the α3β4 nicotinic receptors within a specific brain network, rather than directly on the mesolimbic dopamine pathway.

This diagram illustrates that 18-MC acts as a "master regulator" by modulating drug reward indirectly. Blocking α3β4 nAChRs in the MHb, BLA, and DLT reduces the rewarding value of drugs. Its unique action in the IPN, which increased self-administration, is theorized to block the aversive effects of nicotine, altering the overall reward balance [1].

Key Insights for Researchers

  • Regional Specificity is Critical: The effect of 18-MC depends entirely on the brain region, highlighting that simply targeting the α3β4 subtype is insufficient; drug delivery and distribution are crucial.
  • A Distinct Mechanism: Unlike non-selective antagonists like mecamylamine, 18-MC's efficacy is not primarily through blocking dopamine release in the Nucleus Accumbens [3]. Its action involves indirect modulation of the mesolimbic pathway via the MHb-IPN axis and other structures [1].
  • A Promising, Selective Scaffold: 18-MC demonstrates that high selectivity for α3β4 nAChRs is achievable and translates to efficacy in animal models. The development of even higher-affinity analogs like AT-1001 validates this receptor as a target for addiction treatment [3].

References

Neurotoxicity and Efficacy Comparison: 18-MC vs. Ibogaine

Author: Smolecule Technical Support Team. Date: February 2026

Assessment Parameter Ibogaine 18-Methoxycoronaridine (18-MC)
Cerebellar Neurotoxicity Causes degeneration of Purkinje cells at high doses (≥100 mg/kg in rats) [1] [2] No evidence of Purkinje cell damage or general brain toxicity [3] [4]
Tremor & Ataxia Induces whole-body tremors and ataxia [3] [5] Does not produce tremors [3] [4]
Anti-addictive Efficacy Reduces self-administration of morphine, cocaine, ethanol, and nicotine; ameliorates opioid withdrawal signs [3] [6] Reduces self-administration of morphine, cocaine, ethanol, and nicotine; ameliorates opioid withdrawal signs [3] [4] [7]
Cardiotoxicity Associated with QT prolongation and risk of fatal arrhythmias [2] Does not decrease heart rate at high doses, suggesting a potentially safer cardiac profile [3]
Mechanism - Key Differences Binds to NMDA, κ-opioid, μ-opioid receptors; interacts with serotonin transporter & sodium channels [3] [2] Similar affinity for κ-opioid and nicotinic receptors; much lower affinity for NMDA, sigma-2, and serotonin transporter than ibogaine [3]
Therapeutic Index Lower, due to narrow window between efficacy and toxicity [3] Substantially greater proposed therapeutic index due to reduced side effects [3]

Detailed Experimental Data and Protocols

The comparative data is derived from standardized animal studies and in vitro assays. Here are the methodologies for key experiments cited in the table.

Neuropathological Assessment (Purkinje Cell Damage)
  • Objective: To evaluate structural damage to cerebellar Purkinje cells.
  • Protocol: Rats were administered high doses of ibogaine (100 mg/kg or 3 x 100 mg/kg) or 18-MC (40 mg/kg) [1]. After a survival period, brain tissue was processed for:
    • Fink-Heimer II Stain: A silver impregnation method to detect degenerating neurons and axons [1].
    • GFAP Immunohistochemistry: Using an antibody against Glial Fibrillary Acidic Protein to identify reactive astrocytes, a marker of neural injury [1].
  • Outcome: All rats treated with high-dose ibogaine showed clear Purkinje cell degeneration, particularly in specific cerebellar lobules. Rats treated with 18-MC showed no degeneration above control levels [1].
Behavioral Observation (Tremor and Ataxia)
  • Objective: To assess motor side effects.
  • Protocol: Researchers observed and scored rodents for signs of tremors, lack of coordination (ataxia), and changes in gait following administration of ibogaine or 18-MC [3] [5]. These are often simple observational scores but are critical for differentiating the two compounds.
  • Outcome: Ibogaine administration resulted in short-lived, whole-body tremors. 18-MC was found to be devoid of this tremorigenic activity [3] [5].
Self-Administration Studies (Anti-addictive Efficacy)
  • Objective: To measure the reduction in drug-seeking behavior.
  • Protocol: Rats are trained to self-administer a substance of abuse (e.g., morphine, cocaine, nicotine, or alcohol) by pressing a lever in an operant box [3] [4] [7]. After stable drug intake is established, the test compound (ibogaine or 18-MC, typically at 40 mg/kg) is administered. The subsequent number of lever presses for the drug is recorded and compared to baseline.
  • Outcome: Both ibogaine and 18-MC produce a significant, long-lasting decrease in self-administration of various drugs of abuse without affecting responses for non-drug rewards like water [3].
Receptor Binding Assays (Mechanism of Action)
  • Objective: To quantify and compare the affinity of compounds for various neuroreceptors.
  • Protocol: Using tissue homogenates (e.g., from guinea pig brain) or cell lines expressing specific human receptors, competitive radioligand binding studies are performed. The test compound (ibogaine or 18-MC) competes with a known radioactive ligand for binding to a specific receptor (e.g., NMDA, kappa-opioid). The concentration that inhibits 50% of the specific binding (IC50) is calculated [3] [5].
  • Outcome: These studies confirmed that while both compounds have similar affinities for kappa-opioid and nicotinic receptors, 18-MC has much lower affinities for NMDA and sigma-2 receptors, the serotonin transporter, and sodium channels compared to ibogaine [3].

Mechanisms of Action and Neurotoxicity Pathways

The different toxicity profiles of ibogaine and 18-MC can be understood by their distinct interactions with molecular targets in the nervous system. The diagram below illustrates the key mechanisms.

G cluster_ibogaine Ibogaine Pathway cluster_18mc 18-MC Pathway compound Compound I1 Binds to multiple targets: • NMDA Receptor • Sigma-2 Receptor • 5-HT Transporter • Sodium Channels compound->I1 I4 hERG Channel Blockade compound->I4 M1 Selective target binding: • κ-Opioid Receptor • Nicotinic (α3β4) Receptor compound->M1 M2 Low affinity for NMDA, Sigma-2, 5-HTT compound->M2 I2 Cerebellar Toxicity (Purkinje Cell Damage) I1->I2 I3 Induces Tremors I1->I3 I5 Cardiotoxicity (QT Prolongation) I4->I5 M3 Blunts drug-induced DA release in NAc M1->M3 M5 No Cerebellar Toxicity or Tremors M2->M5 M4 Reduced Drug Self-Administration M3->M4

The divergent pathways explain 18-MC's superior safety profile. Ibogaine's interaction with NMDA receptors, sigma-2 sites, and serotonin transporters is strongly linked to its neurotoxicity [3] [2]. Conversely, 18-MC's more selective action, primarily on κ-opioid and α3β4-nicotinic receptors, is sufficient for anti-addictive efficacy without triggering the toxic mechanisms [3] [4].

Conclusion for Researchers

  • Efficacy Retention: 18-MC is as effective as ibogaine in reducing self-administration of multiple drugs of abuse in rodent models [3] [7].
  • Safety Improvement: 18-MC lacks the cerebellar neurotoxicity, tremors, and bradycardia associated with ibogaine [3] [1] [4].
  • Mechanistic Basis: The improved safety profile is attributed to 18-MC's narrower spectrum of action, notably its low affinity for NMDA and sigma-2 receptors [3].

Consequently, 18-MC is considered a strong candidate for further development as a pharmacotherapy for addiction, with a substantially greater predicted therapeutic index than its parent compound, ibogaine [3] [4].

References

18-MC therapeutic index comparison with ibogaine

Author: Smolecule Technical Support Team. Date: February 2026

Ibogaine vs. 18-MC: Efficacy and Safety Profile

Comparison Aspect Ibogaine 18-Methoxycoronaridine (18-MC)
Anti-addictive Efficacy Reduces self-administration of morphine, cocaine, ethanol, and nicotine in rats; ameliorates opioid withdrawal signs [1]. Reduces self-administration of morphine, cocaine, ethanol, and nicotine in rats; ameliorates opioid withdrawal signs; blocks context-induced reinstatement of drug-seeking [1] [2] [3].
Primary Molecular Targets κ-opioid, NMDA, and sigma-2 receptors; 5-HT transporter; sodium channels; nicotinic receptors [1] [4]. κ-opioid receptors; α3β4 nicotinic acetylcholine receptors (primary target); lower affinity for NMDA, sigma-2, and 5-HT transporter than ibogaine [1] [2] [3].
Effect on Brain Dopamine Decreases extracellular dopamine in the nucleus accumbens; blocks morphine & nicotine-induced dopamine release; enhances cocaine-induced increases in accumbal dopamine [1]. Decreases extracellular dopamine in the nucleus accumbens; blocks morphine & nicotine-induced dopamine release; blunts cocaine- and music cue-induced dopamine release [1] [5] [3].
Toxicity & Side Effects Produces whole-body tremors; cerebellar damage (Purkinje cell loss) at high doses (≥100 mg/kg); decreases heart rate (bradycardia) at high doses [1] [5]. Does not produce tremors; no cerebellar damage or general brain toxicity observed; no significant effect on heart rate at efficacious doses [1] [5].
Psychoactive Properties Oneiric (dream-like) and psychedelic state; considered a crucial, though not without risk, component of its therapeutic effect by some [6]. Lacks the intense psychoactive effects of ibogaine, making it more suitable for clinical development from a regulatory standpoint [6].
Therapeutic Index Lower, due to a narrower margin between efficacious and toxic doses. Substantially greater, due to a wider margin between efficacious and toxic doses [1].

Detailed Experimental Data and Protocols

  • Study 1: Comparative Efficacy & Toxicity (Glick et al., 2000)

    • Objective: To directly compare the antiaddictive efficacy, toxicity, and mechanisms of action of ibogaine and 18-MC [1].
    • Protocol: Rats were administered either ibogaine or 18-MC (both at 40 mg/kg) prior to sessions where they could self-administer various drugs (morphine, cocaine, ethanol, nicotine) or a non-drug reinforcer (water). Toxicity was assessed through observation of tremors and post-mortem examination of cerebellar tissue. Neurochemical effects were measured via microdialysis in the nucleus accumbens [1].
    • Key Findings: Both compounds were equally effective in reducing drug self-administration. However, only ibogaine induced tremors and cerebellar damage. The study concluded that 18-MC has a "narrower spectrum of actions and will have a substantially greater therapeutic index than ibogaine" [1].
  • Study 2: Blockade of Cue-Induced Reinstatement (Polston et al., 2012)

    • Objective: To validate music as a contextual conditioned stimulus (cue) for relapse and to test if 18-MC could block this cue-induced drug seeking [3].
    • Protocol: Rats were trained to self-administer intravenous cocaine with a specific musical piece playing. After extinction training (lever presses no longer delivered cocaine or music), reinstatement of drug-seeking behavior was tested by re-exposing the rats to the music. One group was pre-treated with 18-MC (40 mg/kg) before the reinstatement test. Dopamine release in the basolateral amygdala was measured via in vivo microdialysis [3].
    • Key Findings: The music cue successfully reinstated cocaine-seeking behavior and increased dopamine in the amygdala. Pre-treatment with 18-MC completely blocked this music-induced reinstatement, demonstrating its potential to prevent relapse triggered by complex environmental cues [3].
  • Study 3: Pharmacological Mechanism (Pearce et al., 2000)

    • Objective: To functionally investigate the interaction of ibogaine and 18-MC with μ-opioid receptors and other systems in isolated tissue preparations [4].
    • Protocol: The effects of both compounds were tested on neurogenic contractions of the guinea-pig ileum, rat vas deferens, and guinea-pig bladder, as well as on spontaneous contractions of the rat portal vein [4].
    • Key Findings: While both compounds modulated electrically-evoked contractions, the study found no evidence for a selective interaction with pre-junctional μ-opioid receptors. A key discovery was that both drugs produced a pronounced enhancement of purinergic contractions, a novel effect that merits further investigation [4].

Mechanism of Action and Signaling Pathways

The differing therapeutic indices of ibogaine and 18-MC are largely explained by their distinct receptor binding profiles. The following diagram illustrates the primary signaling pathways involved.

G Compound Compound Ibogaine Ibogaine Compound->Ibogaine MC18 18-MC Compound->MC18 KOR κ-Opioid Receptor Ibogaine->KOR NMDA NMDA Receptor Ibogaine->NMDA SERT 5-HT Transporter (SERT) Ibogaine->SERT NaChannel Sodium Channels Ibogaine->NaChannel nAChR α3β4 Nicotinic Acetylcholine Receptor Ibogaine->nAChR MC18->KOR MC18->nAChR Tremors Tremors / Neurotoxicity NMDA->Tremors High affinity NaChannel->Tremors High affinity Efficacy Reduced Drug Seeking & Craving nAChR->Efficacy Antagonism

Diagram: Differential Receptor Targeting of Ibogaine and 18-MC. 18-MC's superior safety profile is attributed to its more selective action, primarily targeting α3β4 nAChRs while having low affinity for NMDA receptors and sodium channels, which are linked to ibogaine's neurotoxicity and tremors [1] [2] [3].

Interpretation and Research Status

  • Therapeutic Index Conclusion: The collective evidence strongly indicates that 18-MC has a substantially greater therapeutic index than ibogaine. It achieves similar anti-addictive efficacy across multiple substances of abuse while avoiding the severe neurological and cardiac toxicities associated with ibogaine [1] [5]. This improved safety profile is mechanistically explained by its more selective receptor targeting.
  • Current Status: While ibogaine is used anecdotally and in clinics outside the U.S., its status as a Schedule I drug and its risks have limited formal clinical development [7] [6]. In contrast, 18-MC is under active investigation as a clinical candidate. The U.S. National Institute on Drug Abuse (NIDA) has provided significant funding for its preclinical development, and a patent has been granted for its use in treating substance use disorders [5] [2]. Its non-psychedelic nature is seen as an advantage for regulatory approval and broader clinical application [6].

References

Comprehensive Scientific Review: 18-MC's Effects on Drugs of Abuse

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview of 18-MC

18-Methoxycoronaridine (18-MC) is a synthetic iboga alkaloid congener derived from ibogaine, a naturally occurring indole alkaloid found in the root bark of the West African shrub Tabernanthe iboga [1]. As a putative anti-addictive agent, 18-MC has attracted significant scientific interest due to its potential for treating multiple forms of substance use disorders while avoiding the severe side effects associated with its parent compound ibogaine [2]. Unlike ibogaine, which has been associated with cerebellar toxicity, cardiac side effects, and hallucinogenic properties, 18-MC demonstrates a substantially improved safety profile while maintaining efficacy across various drug addiction models [2].

The therapeutic potential of 18-MC is particularly relevant in the context of the ongoing opioid crisis and the limited treatment options currently available for substance use disorders. Approved medications for opioid use disorder (OUD) exist, yet they present limitations including residual withdrawal symptoms, high dropout rates, and high relapse rates [3]. 18-MC represents one of several psychedelic-derived compounds being investigated as innovative treatments for substance use disorders, with a distinctive mechanism of action that differentiates it from classic psychedelics [3].

Comparative Efficacy Across Substances of Abuse

Table 1: Comprehensive Overview of 18-MC's Effects on Various Drugs of Abuse

Substance Experimental Model Administration Route Effective Dose Key Findings Mechanistic Insights
Opioids Rat self-administration Intraperitoneal 10-40 mg/kg Reduced morphine self-administration; ameliorated withdrawal signs [3] [2] Blocks morphine-induced dopamine release in nucleus accumbens; α3β4 nicotinic antagonism [2]
Nicotine Rat self-administration Intraperitoneal, Oral 20-40 mg/kg Decreased nicotine self-administration; effect more pronounced in low baseline users [4] [1] Attenuates nicotine-induced dopamine release in nucleus accumbens; α3β4 nicotinic antagonism [1]
Alcohol Alcohol-preferring (P) rats Intraperitoneal, Oral 20-40 mg/kg Reduced alcohol intake and preference in both male and female rats [4] [1] Indirect modulation of mesolimbic dopamine pathway [1]
Cocaine Rat self-administration, Reinstatement model Intraperitoneal 40 mg/kg Decreased self-administration; blocked music cue-induced reinstatement [5] Acts in medial habenula, basolateral amygdala, and dorsolateral tegmentum [6] [5]
Methamphetamine Rat self-administration Intraperitoneal 40 mg/kg Reduced methamphetamine self-administration [6] α3β4 nicotinic antagonism in medial habenula and interpeduncular nucleus [6]

The anti-addictive efficacy of 18-MC extends across multiple classes of drugs of abuse, with particularly robust effects observed for opioids, nicotine, and alcohol. In preclinical models, 18-MC consistently demonstrates the ability to reduce both the reinforcing properties and consumption patterns of these substances. A notable finding across studies is that 18-MC achieves these effects without affecting responses for non-drug reinforcers such as water, indicating a specific anti-addictive action rather than general suppression of motivated behavior [2].

The translational potential of 18-MC is strengthened by evidence that it remains effective when administered orally, the preferred route for clinical applications [4] [1]. Oral administration of 18-MC at 40 mg/kg significantly reduced both alcohol intake in alcohol-preferring rats and nicotine self-administration in Sprague-Dawley rats, replicating findings observed with systemic injection [4]. Interestingly, 18-MC exhibits differential effects based on baseline consumption levels, with rats showing lower baseline nicotine self-administration demonstrating greater sensitivity to its effects [4].

Experimental Methodologies and Protocols

Animal Models and Self-Administration Paradigms

The evidence supporting 18-MC's anti-addictive properties primarily comes from well-established preclinical models of addiction. The intravenous self-administration procedure in rats has been a cornerstone methodology, with animals surgically implanted with jugular vein catheters connected to external infusion pumps [6] [5]. Rats are typically trained to press a lever to receive drug infusions during daily sessions, with stabilization criteria defined as ±20% variation in response rates across consecutive days [6]. This model effectively captures the reinforcing properties of abused substances and allows for direct assessment of pharmacological interventions on drug-taking behavior.

For alcohol studies, researchers commonly employ selectively bred alcohol-preferring (P) rats that spontaneously consume large amounts of alcohol when given free access to both water and alcohol solutions [4] [1]. These animals model important aspects of human alcohol use disorders and provide a robust system for evaluating potential treatments. In these experiments, 18-MC was tested using a within-subjects counterbalanced design, with doses administered at weekly intervals to minimize carryover effects [4].

Dosing Protocols and Administration Routes

Table 2: Summary of Key Methodological Approaches in 18-MC Research

Experimental Focus Animal Model Dosing Regimen Primary Outcome Measures Control Conditions
Opioid Addiction Female Long-Evans rats 10-40 mg/kg IP; multiple doses Morphine SA, withdrawal signs Vehicle-treated groups
Nicotine Addiction Female Sprague-Dawley rats 10-40 mg/kg oral acute Nicotine SA, differential effects by baseline use Vehicle-treated groups
Alcohol Addiction Male/female P rats 10-40 mg/kg oral acute Alcohol intake, preference ratio Vehicle-treated groups
Cocaine Reinstatement Female Sprague-Dawley rats 40 mg/kg IP before test Music-induced drug seeking, BLA dopamine Saline control, no music controls
Mechanism Studies Female Long-Evans rats Local brain microinjections (1-20 μg) SA following local administration, receptor blockade Vehicle microinjections

The methodological rigor in 18-MC research includes appropriate control conditions, dose-response assessments, and multiple validation tests across different laboratories. For systemic administration, 18-MC is typically dissolved in sterile water or saline and administered intraperitoneally or via oral gavage [4] [5]. Doses ranging from 10-40 mg/kg have proven effective across models, with higher doses generally producing more robust effects [4]. The temporal relationship between 18-MC administration and behavioral testing varies, with some studies demonstrating effects when the compound is administered several hours before testing sessions [1].

For mechanistic investigations, researchers have employed intracerebral microinjection techniques to localize 18-MC's sites of action. Guide cannulae are surgically implanted targeting specific brain regions, followed by microinjections of 18-MC or control solutions in volumes of 1 μl delivered over one minute [6]. This approach has been instrumental in identifying the medial habenula, interpeduncular nucleus, basolateral amygdala, and dorsolateral tegmentum as key sites mediating 18-MC's effects on drug self-administration [6].

Mechanisms of Action: Neurobiological Pathways

Primary Mechanism: α3β4 Nicotinic Receptor Antagonism

The primary mechanism through which 18-MC exerts its anti-addictive effects is selective antagonism of α3β4 nicotinic acetylcholine receptors [6] [5]. This specific action distinguishes 18-MC from its parent compound ibogaine, which has broader pharmacological activity. 18-MC functions as a negative allosteric modulator that stabilizes the ligand-bound, desensitized state of α3β4 nicotinic receptors [6]. The density of these receptors is particularly high in the medial habenula and interpeduncular nucleus, with moderate expression in the dorsolateral tegmentum, ventral tegmental area, and basolateral amygdala [6].

The habenulo-interpeduncular pathway has been recognized for decades as involved in reward mechanisms, either directly or through modulation of the dopaminergic mesolimbic system [6]. 18-MC's action in these specific circuits ultimately leads to indirect modulation of dopamine release in the nucleus accumbens, a key neural substrate for the reinforcing properties of virtually all abused drugs [5] [1]. This explains the broad spectrum of 18-MC's efficacy across different classes of addictive substances despite their distinct primary molecular targets.

G 18 18 MC 18-MC Administration Nicotinic α3β4 Nicotinic Receptor Antagonism MC->Nicotinic MHb Medial Habenula (MHb) Nicotinic->MHb IPN Interpeduncular Nucleus (IPN) Nicotinic->IPN BLA Basolateral Amygdala (BLA) Nicotinic->BLA DLTg Dorsolateral Tegmentum (DLTg) Nicotinic->DLTg VTA VTA Dopamine Modulation MHb->VTA Indirect Modulation IPN->VTA Indirect Modulation BLA->VTA Indirect Modulation DLTg->VTA Indirect Modulation NAc ↓ Dopamine Release in Nucleus Accumbens VTA->NAc Behavior Reduced Drug Seeking and Self-Administration NAc->Behavior

Diagram 1: 18-MC's primary mechanism of action involves α3β4 nicotinic receptor antagonism in specific brain regions, leading to indirect modulation of mesolimbic dopamine signaling and reduced drug-seeking behavior

Regional Specificity and Differential Effects

Research reveals remarkable regional specificity in 18-MC's actions within the complex neural circuitry of addiction. Local administration of 18-MC into either the medial habenula, basolateral amygdala, or dorsolateral tegmentum decreases nicotine self-administration, whereas administration into the interpeduncular nucleus unexpectedly increases nicotine self-administration, and injections into the ventral tegmental area show no effect [6]. This regional variation highlights the circuit-level complexity of addiction neurobiology and suggests that 18-MC's net therapeutic effect emerges from its combined actions across multiple nodes within reward and motivation networks.

The differential neurochemical effects between 18-MC and ibogaine further illuminate their distinct mechanisms. Both compounds decrease extracellular levels of dopamine in the nucleus accumbens, but only ibogaine increases extracellular levels of serotonin in this region [2]. Additionally, while both compounds block morphine-induced and nicotine-induced dopamine release in the nucleus accumbens, only ibogaine enhances cocaine-induced increases in accumbal dopamine [2]. These differences likely contribute to 18-MC's more favorable side effect profile.

Comparative Analysis with Related Compounds

18-MC vs Ibogaine and Noribogaine

Table 3: Detailed Comparison Between 18-MC, Ibogaine, and Noribogaine

Parameter 18-MC Ibogaine Noribogaine
Origin Synthetic derivative Natural alkaloid Active metabolite
Hallucinogenic Effects No reported hallucinations Significant hallucinations Reduced compared to ibogaine
Tremors/Ataxia Absent Present at effective doses Reduced compared to ibogaine
Cerebellar Toxicity No Purkinje cell damage Purkinje cell damage at high doses Lower toxicity than ibogaine
Cardiac Effects No heart rate decrease Bradycardia at high doses Limited data
GDNF Upregulation No GDNF increase in VTA Robust GDNF upregulation in VTA Robust GDNF upregulation in VTA
Primary Mechanism α3β4 nicotinic antagonism Multiple receptor interactions Multiple receptor interactions
Receptor Affinities Selective for α3β4 nAChR, κ opioid Broad: κ opioid, NMDA, σ2, 5-HTT, nAChR Similar to ibogaine but with differences
Therapeutic Index Substantially greater Limited by side effects Intermediate

The comparative analysis between 18-MC, ibogaine, and noribogaine reveals distinct pharmacological profiles with important clinical implications. While all three compounds demonstrate efficacy in reducing drug self-administration across multiple substances, they differ significantly in their mechanisms of action and safety profiles. A crucial distinction lies in their effects on GDNF (glial cell line-derived neurotrophic factor) signaling—noribogaine, like ibogaine, induces a robust increase in GDNF mRNA levels in cell cultures, whereas 18-MC does not [7]. This fundamental difference suggests that 18-MC and noribogaine reduce drug consumption through distinct molecular pathways, with noribogaine requiring GDNF upregulation in the ventral tegmental area (VTA) while 18-MC acts primarily through α3β4 nicotinic receptor blockade [7].

The clinical implications of these differences are substantial. Ibogaine's broad receptor interactions, including activity at NMDA receptors, sigma-2 receptors, and serotonin transporters, likely contribute to its hallucinogenic properties and neurotoxicity [2]. In contrast, 18-MC's more selective pharmacological profile translates to a substantially greater therapeutic index [2]. This improved safety profile, combined with maintained efficacy across substance classes, positions 18-MC as a more viable candidate for clinical development than its parent compound.

Receptor Binding Profile and Selectivity

The receptor binding selectivity of 18-MC represents its most distinguishing pharmacological characteristic. While both 18-MC and ibogaine have similar affinities for kappa opioid receptors and possibly nicotinic receptors, 18-MC has much lower affinities than ibogaine for NMDA receptors, sigma-2 receptors, sodium channels, and the serotonin transporter [2]. This refined receptor profile directly correlates with the reduced side effect burden of 18-MC, particularly regarding neurological and cardiac adverse effects.

G Compounds Iboga Alkaloids MC 18-MC Compounds->MC IBO Ibogaine Compounds->IBO NOR Noribogaine Compounds->NOR MCmech Primary Mechanism: α3β4 nicotinic antagonism MC->MCmech MCside Superior Safety Profile: No hallucinations, tremors, or cerebellar toxicity MC->MCside IBOmech Multiple Mechanisms: κ opioid, NMDA, σ2, 5-HTT, nAChR IBO->IBOmech IBOside Significant Side Effects: Hallucinations, tremors, cerebellar damage, bradycardia IBO->IBOside NORmech Similar to Ibogaine plus GDNF upregulation NOR->NORmech NORside Intermediate Profile: Reduced side effects vs ibogaine NOR->NORside

Diagram 2: Comparative mechanisms and safety profiles of 18-MC, ibogaine, and noribogaine. 18-MC's selective α3β4 nicotinic receptor antagonism underlies its superior safety profile compared to the broader receptor interactions of ibogaine and noribogaine.

Research Gaps and Future Directions

Despite the promising preclinical profile of 18-MC, several significant research gaps remain to be addressed. Most existing preclinical studies have focused on iboga derivatives, particularly examining their effects on opioid use disorder [3]. However, the wider spectrum of classic and non-classic psychedelics remains relatively unexplored for substance use disorders. Future research should investigate whether other psychedelic compounds with different receptor mechanisms might offer similar benefits with potentially improved safety profiles.

The methodological quality of existing studies also presents limitations. A recent methodological quality assessment rated most available studies as having unclear quality, highlighting the need for more rigorous, well-controlled preclinical investigations [3]. Additionally, while 18-MC appears to have lower cardiovascular risk than ibogaine derivatives, detailed safety pharmacology studies are still needed to fully characterize its therapeutic index [3].

Important questions remain regarding the optimal dosing parameters for 18-MC, including the appropriate dose range, frequency of administration, and potential development of tolerance with repeated dosing [3]. The demonstrated efficacy of acute oral administration is promising for clinical translation, but chronic dosing studies are necessary to inform potential treatment regimens [4] [1].

From a mechanistic perspective, while α3β4 nicotinic receptor antagonism is established as 18-MC's primary mechanism, the complete signaling cascade downstream of receptor blockade requires further elucidation. Modern approaches such as phosphoproteomics could provide unbiased discovery of phosphorylation events and signaling pathways involved in 18-MC's effects [8]. Such hypothesis-generating approaches could reveal novel aspects of the mechanism of action and identify potential biomarkers for treatment response.

Conclusion

18-Methoxycoronaridine represents a promising candidate for the treatment of substance use disorders, with demonstrated efficacy across multiple classes of abused drugs including opioids, nicotine, alcohol, cocaine, and methamphetamine. Its unique mechanism of action through selective α3β4 nicotinic receptor antagonism differentiates it from both classic psychedelics and its parent compound ibogaine. The compelling preclinical evidence supporting 18-MC's efficacy, combined with its superior safety profile and oral bioavailability, strongly supports continued investigation in clinical trials.

References

×

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

368.20999276 Da

Monoisotopic Mass

368.20999276 Da

Heavy Atom Count

27

UNII

KX8NQX91Z8
VG463BM9RL

Other CAS

308123-60-6

Wikipedia

18-Methoxycoronaridine

Dates

Last modified: 04-14-2024

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